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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, outlines a robust experimental protocol for data acquisition, and provides insights into the structural elucidation of this spirocyclic compound.

Introduction

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a bifunctional molecule featuring a spirocyclic core, a common motif in modern drug design aimed at exploring three-dimensional chemical space. The molecule incorporates a protected secondary amine within the spirocyclic system (a Boc-carbamate) and a primary amino group on the cyclohexane ring. Understanding the precise three-dimensional structure and confirming the chemical identity of such molecules is paramount in medicinal chemistry and drug discovery. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally related compounds. Subsequently, a step-by-step experimental workflow for acquiring high-quality NMR data will be detailed, followed by a discussion on advanced 2D NMR techniques for unambiguous spectral assignment.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, this section provides a reasoned prediction of the expected ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar azaspirocyclic structures and the known effects of substituents on chemical shifts.[1][2]

Molecular Structure and Numbering

For clarity, the following IUPAC numbering will be used for the discussion of the NMR spectra:

Caption: Molecular structure of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit complex multiplets for the aliphatic protons of the two rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by the rigid spirocyclic framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m4HH2, H4Protons adjacent to the nitrogen of the carbamate are expected to be deshielded.[3]
~2.8 - 3.0m1HH8The proton on the carbon bearing the amino group will be shifted downfield.
~1.8 - 2.0m2HH7eq, H11eqAxial and equatorial protons will have different chemical shifts due to the chair conformation of the cyclohexane ring.
~1.4 - 1.7m8HH1, H5, H7ax, H9, H10, H11axThe remaining aliphatic protons of the piperidine and cyclohexane rings.
1.46s9Ht-BuThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[3]
~1.2 (broad)s2HNH₂The chemical shift of the primary amine protons can vary and the signal is often broad.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on typical values for carbamates, amines, and cycloalkanes.[4][5]

Chemical Shift (δ, ppm)AssignmentRationale
~155C=O (Boc)The carbonyl carbon of the carbamate group is highly deshielded.[6]
~79C(t-Bu)The quaternary carbon of the tert-butyl group.[3]
~50C8The carbon atom attached to the primary amino group.
~40 - 45C2, C4Carbons adjacent to the nitrogen of the piperidine ring.
~35C6 (spiro)The spiro carbon is a quaternary carbon in a unique chemical environment.
~25 - 35C1, C5, C7, C9, C10, C11The remaining aliphatic carbons of the two rings.
28.4CH₃ (t-Bu)The three equivalent methyl carbons of the tert-butyl group.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a systematic approach is required.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for nonpolar to moderately polar organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • ¹H NMR :

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16-32

  • ¹³C NMR :

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

2D NMR Experiments for Structural Elucidation

For a molecule with significant signal overlap in the 1D spectra, 2D NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings (J-couplings) and is crucial for tracing the connectivity of the proton spin systems within the two rings.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl3 transfer Transfer to NMR tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process Fourier Transform & Phase Correction HMBC->process assign_1D Assign 1D Spectra process->assign_1D assign_2D Assign 2D Spectra assign_1D->assign_2D structure Structural Elucidation assign_2D->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

References

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. (2005, April 15). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Supporting Information. (n.d.). Characterization Data of the Products.
  • ResearchGate. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Exploratory

A Technical Guide to tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate: Physicochemical Properties and Analytical Considerations

For Immediate Release This technical guide provides a detailed analysis of the fundamental physicochemical properties of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the fundamental physicochemical properties of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Executive Summary

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic diamine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. Its unique three-dimensional structure and versatile functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. Accurate knowledge of its molecular weight and exact mass is paramount for compound characterization, analytical method development, and interpretation of high-resolution mass spectrometry data. This guide elucidates these critical parameters and outlines the methodologies for their determination.

Chemical Identity and Structure

  • Systematic Name: tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

  • CAS Number: 1782214-37-2[1]

  • Molecular Formula: C₁₅H₂₈N₂O₂

  • InChI: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(16)11-15/h12H,4-11,16H2,1-3H3[1]

The structure, characterized by a spirocyclic core, provides a rigid framework that can be advantageous in designing molecules with specific conformational preferences to optimize binding to biological targets. The presence of a primary amine and a Boc-protected secondary amine offers orthogonal handles for chemical modification.

Core Physicochemical Data

A precise understanding of a molecule's mass is fundamental to its identity and quantification. The following table summarizes the key mass-related data for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

ParameterValueUnit
Molecular Weight 268.40 g/mol
Exact Mass 268.21508Da
The Significance of Molecular Weight vs. Exact Mass

It is crucial to differentiate between molecular weight and exact mass, as they are distinct concepts with different applications in chemical analysis.

  • Molecular Weight (Average Mass): This is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. It is the value typically used for stoichiometric calculations in chemical synthesis (e.g., determining molar equivalents).

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous determination of elemental composition.

Experimental Determination and Computational Corroboration

The determination of molecular weight and exact mass is a foundational step in the characterization of any new chemical entity. The workflow below illustrates the interplay between computational prediction and experimental verification.

G cluster_0 Computational Analysis cluster_1 Experimental Verification Molecular_Formula Molecular Formula (C15H28N2O2) Calculate_MW Calculate Molecular Weight Molecular_Formula->Calculate_MW Use Avogadro's Number & Isotopic Abundances Calculate_EM Calculate Exact Mass Molecular_Formula->Calculate_EM Use Most Abundant Isotope Masses Experimental_Mass Experimentally Determined Exact Mass Calculate_EM->Experimental_Mass Compare & Corroborate HRMS High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) HRMS->Experimental_Mass

Figure 1: Workflow for the determination of molecular weight and exact mass.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

The following is a generalized protocol for the determination of the exact mass of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Objective: To experimentally verify the exact mass of the target compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL in a solvent compatible with the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This is a critical step to ensure high mass accuracy.

  • Infusion and Data Acquisition:

    • Infuse the prepared sample solution directly into the ionization source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, as the primary amine is readily protonated.

    • Scan a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺). For tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, the expected m/z would be approximately 269.2229.

    • Compare the experimentally measured m/z with the theoretically calculated exact mass of the protonated species. The mass error should ideally be less than 5 ppm.

Conclusion

The accurate determination of the molecular weight (268.40 g/mol ) and exact mass (268.21508 Da) of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a non-negotiable prerequisite for its use in research and development. These fundamental parameters underpin the stoichiometric calculations required for synthesis and the high-fidelity structural elucidation afforded by modern analytical techniques. This guide provides the core data and a foundational experimental framework to ensure the scientific integrity of studies employing this valuable chemical entity.

References

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

Sources

Foundational

The Azaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azaspiro[5.5]undecane core, a unique three-dimensional spirocyclic system, has emerged as a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.5]undecane core, a unique three-dimensional spirocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of substituents offer a compelling platform for the design of potent and selective modulators of a diverse range of biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of key azaspiro[5.5]undecane derivatives, offering field-proven insights for drug development professionals.

The Strategic Advantage of the Azaspiro[5.5]undecane Core

Spirocyclic systems, where two rings share a single carbon atom, are of significant interest in drug design. The azaspiro[5.5]undecane framework, consisting of two six-membered rings spiro-fused, offers several advantages:

  • Three-Dimensionality: The rigid, non-planar structure allows for the precise orientation of functional groups into three-dimensional space, enabling high-affinity and selective interactions with the often-complex topographies of biological targets.[1][2]

  • Novel Chemical Space: This scaffold provides access to novel chemical space, moving away from the predominantly planar structures of many traditional drug molecules.

  • Improved Physicochemical Properties: The introduction of a spiro-center can lead to improved metabolic stability and other desirable pharmacokinetic properties.

  • Synthetic Tractability: The presence of nitrogen atoms and often carbonyl groups provides convenient handles for chemical modification, facilitating the exploration of structure-activity relationships.[2]

This guide will delve into the medicinal chemistry of prominent azaspiro[5.5]undecane isomers, including 3-azaspiro[5.5]undecanes, 1,9-diazaspiro[5.5]undecanes, and 3,9-diazaspiro[5.5]undecanes, highlighting their therapeutic potential across various disease areas.

3-Azaspiro[5.5]undecane Derivatives: From Antivirals to Anticonvulsants

The 3-azaspiro[5.5]undecane scaffold has proven to be a versatile template for the development of compounds targeting viral infections and neurological disorders.

Potent Inhibitors of the Influenza A M2 Proton Channel

A significant application of the 3-azaspiro[5.5]undecane core is in the development of inhibitors of the influenza A virus M2 proton channel, a crucial target for antiviral therapy. Structure-activity relationship studies have revealed key insights into the optimal features for potent M2 inhibition.

Structure-Activity Relationship (SAR) Insights:

A systematic exploration of derivatives based on the 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) scaffold has demonstrated the importance of the spiro[5.5]undecane core.

CompoundModificationIC50 (µM) against AM2
9 3-azaspiro[5.5]undecane hydrochloride0.92
15 Cyclohexane ring contracted to cyclopentane8.14
16 Piperidine ring contracted to pyrrolidineUnfavorable
17 Introduction of a ketal> 100
18 Introduction of a dithiane37.6

Data compiled from Hong Lab, et al.

These findings underscore that the spiro[3][3]undecane framework is optimal for activity, with alterations to the ring sizes or the introduction of more hydrophilic groups leading to a significant loss of potency.[4]

Synthetic Workflow: A Representative Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of the core 3-azaspiro[5.5]undecane scaffold can be achieved through the reduction of a commercially available precursor.

G start 3,3-Pentamethylene glutarimide process1 Reduction start->process1 reagent1 LiAlH4, refluxing THF reagent1->process1 intermediate1 3-Azaspiro[5.5]undecane process1->intermediate1 process2 Salt Formation intermediate1->process2 reagent2 HCl/ether reagent2->process2 product 3-Azaspiro[5.5]undecane hydrochloride (9) process2->product

Caption: Synthetic workflow for 3-azaspiro[5.5]undecane hydrochloride.

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride (9)

  • To a solution of 3,3-pentamethylene glutarimide in refluxing tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH4) portion-wise.

  • Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in diethyl ether and treat with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield 3-azaspiro[5.5]undecane hydrochloride.[4]

A Key Intermediate in the Synthesis of Gabapentin

The dione derivative, 3-azaspiro[5.5]undecane-2,4-dione, serves as a crucial intermediate in the industrial synthesis of the anticonvulsant drug, Gabapentin.[5] This highlights the utility of this scaffold in the production of established pharmaceuticals.

The synthesis of Gabapentin from this intermediate proceeds via a Hofmann rearrangement.[5]

1,9-Diazaspiro[5.5]undecane Derivatives: A Scaffold for Diverse Therapeutic Targets

The 1,9-diazaspiro[5.5]undecane scaffold is a prominent privileged structure found in a multitude of biologically active compounds.[1][6] Its derivatives have been investigated for the treatment of obesity, pain, cancer, and cardiovascular disorders.[1]

Dual Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Diseases

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored as dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, making them attractive targets for the treatment of obesity and other metabolic disorders.[6]

Structure-Activity Relationship (SAR) Highlights:

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
1g 73Potent dual inhibition
1h 115Very good dual inhibition

Data compiled from BenchChem.[6]

The SAR studies indicate that substitutions at the 9-position of the diazaspiro core are critical for potent ACC inhibition.[1]

Experimental Protocol: In Vitro ACC Inhibition Assay (ADP-Glo™ Kinase Assay Format)

  • Prepare a reaction mixture containing ACC enzyme, ATP, and bicarbonate in a suitable buffer.

  • Add the test compounds (1,9-diazaspiro[5.5]undecane derivatives) at various concentrations.

  • Initiate the enzymatic reaction by adding acetyl-CoA.

  • After a defined incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system.

  • Calculate the IC50 values from the dose-response curves.[6]

Modulators of Pain and Cancer Pathways

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold is further demonstrated by its application in the development of compounds for pain management and cancer therapy.

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and shown to possess dual activity at MOR and σ1R, a promising approach for the development of safer and more effective analgesics.[7][8]

  • Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: A 1,9-diazaspiro[5.5]undecane moiety has been incorporated into a pyrazolo[1,5-a][3][9][10]triazine derivative, resulting in potent inhibition of CDK7 (IC50 ≤5 nM), a target in cancer therapy.[1]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors: Certain 1,9-diazaspiro[5.5]undecane-containing compounds have demonstrated potent PARP-1 inhibitory activity, another important target in oncology.[6]

G cluster_synthesis Synthetic Strategies cluster_applications Therapeutic Applications start_synth 4-Substituted Piperidine process_cyclization Cyclization Methods start_synth->process_cyclization product_core 1,9-Diazaspiro[5.5]undecane Core process_cyclization->product_core process_substitution Substitution at N1 and/or N9 product_core->process_substitution final_derivatives Bioactive Derivatives process_substitution->final_derivatives core 1,9-Diazaspiro[5.5]undecane Derivatives target1 ACC1/ACC2 Inhibition (Obesity) core->target1 target2 MOR Agonism / σ1R Antagonism (Pain) core->target2 target3 CDK7 Inhibition (Cancer) core->target3 target4 PARP-1 Inhibition (Cancer) core->target4

Caption: Synthetic strategies and therapeutic applications of 1,9-diazaspiro[5.5]undecanes.

3,9-Diazaspiro[5.5]undecane Derivatives: Potent GABA-A Receptor Antagonists

The 3,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the design of potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][9][11] These compounds hold potential for the treatment of various neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) for GABA-A Receptor Antagonism

Extensive SAR studies on a series of 3,9-diazaspiro[5.5]undecane-based compounds have elucidated the structural requirements for high-affinity binding to the GABA-A receptor.

CompoundModification from Lead (2027)Ki (µM)
2027 Lead compound0.53
018 N-amidation to 2-thienyl carboxamide0.020
1e m-methylphenyl analog0.180
1p N-deacetylation of 20271.2
1s Amide to amine of 1i117x reduced affinity
1t Amide to amine of 1e>1000x reduced affinity

Data compiled from Bavo et al.[9]

These studies highlight the critical role of the amide functionality at the 9-position and the beneficial effect of an aromatic moiety for potent GABA-A receptor antagonism. The spirocyclic benzamide is thought to compensate for the lack of a conventional acidic group found in many GABA-A receptor ligands.[3][9][11]

Proposed Binding Mode at the GABA-A Receptor:

Molecular modeling studies suggest that these compounds bind at the β3/α1 interface of the GABA-A receptor. The spirocyclic core orients the substituents into key binding pockets, with hydrogen bonding and π-π stacking interactions contributing to the high affinity.[9]

Synthetic Approach to 3,9-Diazaspiro[5.5]undecane Analogs

A general synthetic route to these derivatives involves the acylation of a protected 3,9-diazaspiro[5.5]undecane core, followed by deprotection.

Experimental Protocol: General Synthesis of 3,9-Diazaspiro[5.5]undecane Amides

  • To a solution of N-Boc-3,9-diazaspiro[3][3]undecane in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Add the desired acyl chloride or anhydride and stir at room temperature until the reaction is complete.

  • Alternatively, for carboxylic acids, use a coupling agent such as HBTU.

  • Purify the N-acylated intermediate by column chromatography.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final amide derivative.[3]

G start N-Boc-3,9-diazaspiro[5.5]undecane process1 Acylation start->process1 reagent1 Acyl chloride/anhydride or Carboxylic acid + HBTU reagent1->process1 intermediate1 N-Boc-N'-acyl-3,9-diazaspiro[5.5]undecane process1->intermediate1 process2 Boc Deprotection intermediate1->process2 reagent2 Acid (e.g., TFA or HCl) reagent2->process2 product 3-Acyl-9-H-diazaspiro[5.5]undecane Derivative process2->product

Caption: General synthetic workflow for 3,9-diazaspiro[5.5]undecane amides.

Conclusion and Future Perspectives

The azaspiro[5.5]undecane scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a robust framework for the design of potent and selective modulators of a wide range of biological targets, from viral ion channels and CNS receptors to key enzymes in metabolic and oncogenic pathways. The synthetic tractability of this scaffold allows for extensive exploration of structure-activity relationships, leading to the identification of highly active compounds.

Future research in this area will likely focus on:

  • The development of novel and more efficient synthetic methodologies to access a wider diversity of substituted azaspiro[5.5]undecane derivatives.

  • The exploration of this scaffold against new and challenging biological targets.

  • The optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

The continued investigation of azaspiro[5.5]undecane derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.
  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.
  • BenchChem. (2025). Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione.
  • PubMed. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.
  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
  • Hong Lab. (n.d.).
  • BenchChem. (2025). Potential Biological Activity of 3-Oxaspiro[5.
  • ACS Figshare. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.
  • BenchChem. (2025). Application Notes: 3-Azaspiro[5.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • PubMed. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.
  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • ResearchGate. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • PubMed. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle.
  • Wikipedia. (n.d.). GABA receptor antagonist.
  • IntechOpen. (2018).

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently utilize tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2) as a privileged bifunctional building block.

This whitepaper provides an in-depth technical analysis of this spirocyclic scaffold, addressing the causality behind its physical properties—specifically its presentation as a viscous oil rather than a crystalline solid—and detailing self-validating experimental workflows for its orthogonal functionalization.

Physicochemical Properties & The "Melting Point" Paradox

A common inquiry during the procurement and handling of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is the absence of a defined, elevated melting point. Unlike planar aromatic building blocks that readily pack into ordered crystal lattices, this compound presents as a viscous oil at standard temperature and pressure (STP) [1].

Quantitative Data Summary
ParameterSpecification
Chemical Name tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
CAS Number 1782214-37-2
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Physical State (at 25 °C) Viscous Oil
Melting Point < 25 °C (Frustrated crystallization)
Boiling Point (Predicted) 370.3 ± 35.0 °C [2]
Solubility Profile Soluble in DCM, DMF, DMSO, MeOH; Insoluble in H₂O

Mechanistic Causality of the Physical State: The melting point of any organic molecule is dictated by its intermolecular forces and its ability to achieve tight crystal packing. The spiro[5.5]undecane core introduces a rigid, orthogonal 90-degree twist between the two six-membered rings. When combined with the high conformational flexibility of the cyclohexane/piperidine rings and the massive steric bulk of the tert-butyloxycarbonyl (Boc) group, intermolecular packing is severely frustrated. Consequently, the lattice energy remains too low to form a solid at room temperature, resulting in a viscous oil.

Structural Significance & Mechanistic Rationale

The strategic incorporation of spirocyclic scaffolds is driven by the hypothesis [3]. Increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with enhanced aqueous solubility, reduced off-target promiscuity, and improved clinical success rates.

Furthermore, the orthogonal reactivity of this specific molecule makes it a highly versatile intermediate [4]. The primary amine at the C8 position is available for immediate functionalization (e.g., amidation, reductive amination), while the secondary amine at the N3 position remains synthetically silent due to the robust Boc protecting group.

G A tert-Butyl 8-amino-3-azaspiro[5.5]undecane -3-carboxylate B High Fsp3 Character A->B Structural Geometry C Orthogonal Reactivity A->C Functional Groups D Enhanced Solubility & Metabolic Stability B->D Escape from Flatland E Selective Functionalization (Primary Amine vs Boc) C->E Synthetic Utility

Property mapping of the spirocyclic scaffold illustrating its pharmacological advantages.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following workflows have been engineered as self-validating systems. Every step includes an intrinsic feedback mechanism to verify success before proceeding.

Protocol 1: Handling and Aliquoting the Viscous Oil

Causality: Viscous oils adhere to the inner walls of pipette tips, leading to severe volumetric inaccuracies and stoichiometric imbalances in sensitive cross-coupling or amidation reactions.

  • Preparation: Tare a clean, dry glass syringe on an analytical balance.

  • Transfer: Draw the approximate required volume of the spirocyclic oil into the syringe.

  • Validation (Mass by Difference): Dispense the oil directly into the reaction flask. Reweigh the empty syringe. The exact mass dispensed (and thus the exact molar equivalent, using MW = 268.40 g/mol ) is calculated by the difference in mass, ensuring perfect stoichiometric control.

  • Dissolution: Immediately dissolve the oil in 0.5 M anhydrous Dichloromethane (DCM) to create a highly mobile stock solution.

Protocol 2: Selective Amidation of the C8 Primary Amine

Causality: While the C8 primary amine is nucleophilic, the surrounding spirocyclic framework can induce subtle steric shielding. Utilizing a highly active uronium-based coupling reagent (HATU) overcomes this activation barrier.

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add the spirocyclic amine stock solution (1.0 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of the primary amine (which stains a deep purple/pink) and the appearance of a UV-active amide spot confirms complete conversion.

Protocol 3: N3 Boc-Deprotection

Causality: The Boc group is acid-labile. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl cation (which eliminates as isobutylene gas) and the release of carbon dioxide.

  • Reaction: Dissolve the purified intermediate from Protocol 2 in DCM. Add TFA to achieve a 1:4 TFA:DCM ratio.

  • Self-Validation (Gas Evolution): Observe the reaction. The generation of CO₂ and isobutylene will cause visible effervescence. The cessation of gas evolution is a direct, visual kinetic indicator that the deprotection is complete (typically 1-2 hours).

  • Isolation: Concentrate under reduced pressure. The resulting secondary amine TFA salt is ready for downstream diversification.

G Start Spirocyclic Oil (CAS: 1782214-37-2) Step1 Dissolution in DCM/DMF (Overcoming Viscosity) Start->Step1 Step2 Amidation at C8 Primary Amine (HATU, DIPEA, R-COOH) Step1->Step2 Amine Coupling Step3 Boc Deprotection at N3 (TFA/DCM or HCl/Dioxane) Step2->Step3 Intermediate Isolation End Downstream Lead Compound Step3->End Final Coupling

Step-by-step orthogonal functionalization workflow for the bis-spirocyclic building block.

Analytical Validation Considerations

When characterizing derivatives of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate via ¹H-NMR, researchers must account for the complex splitting patterns inherent to spirocycles. The rigid 3D conformation causes the axial and equatorial protons on the cyclohexane and piperidine rings to become highly diastereotopic, often presenting as complex, overlapping multiplets between 1.2 ppm and 2.0 ppm. LC-MS analysis remains straightforward, utilizing Electrospray Ionization (ESI+) to detect the [M+H]⁺ adduct at m/z 269.4.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

Foundational

CAS registry number for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

An In-depth Technical Guide to tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Abstract This technical guide provides a comprehensive overview of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a valuable bifunctional building block for drug discovery and development. The document delves into its synthesis, with a focus on the key reductive amination step, detailed analytical characterization, and its potential applications in medicinal chemistry. The strategic importance of the spirocyclic core and the orthogonal protecting group strategy are discussed, offering insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional and rigid structures. This unique topology can lead to compounds with high affinity and selectivity for biological targets. The 3-azaspiro[5.5]undecane framework, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents. Its rigid nature can impart favorable conformational properties to a molecule, potentially enhancing its binding affinity and selectivity.[1][2]

This guide focuses on a key derivative, tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, providing a detailed technical resource for its synthesis, characterization, and strategic application. The presence of a primary amine and a Boc-protected secondary amine offers orthogonal handles for diverse chemical modifications, making it a highly valuable intermediate for constructing compound libraries for high-throughput screening.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of the target compound and its common precursor is presented below.

Propertytert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylatetert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Precursor)
CAS Number 1782214-37-2873924-08-4
Molecular Formula C₁₅H₂₈N₂O₂C₁₅H₂₅NO₃
Molecular Weight 268.40 g/mol 267.37 g/mol
Appearance Predicted: Colorless to pale yellow oil or low-melting solidOil
Boiling Point Not determinedNot determined
Melting Point Not determined70-73 °C
Solubility Soluble in common organic solvents (DCM, MeOH, THF)Soluble in common organic solvents

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate involves the reductive amination of its ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Synthetic Pathway Precursor tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Product tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Precursor->Product Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc)

Caption: Synthetic pathway to the target compound.

Key Transformation: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[3] This one-pot reaction is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation of amines.[4]

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Ketone (Precursor) Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O Ammonia Ammonia (NH₃) Amine Primary Amine (Product) Imine->Amine + [H⁻] ReducingAgent Reducing Agent [H⁻]

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in DCE, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Analytical Characterization

Confirmation of the product's identity and purity is crucial. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive method for confirming the successful N-Boc protection and the formation of the amine.[6]

  • ¹H NMR: The most characteristic signal is a singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc moiety.[7][8] The disappearance of signals associated with the alpha-protons to the ketone in the precursor and the appearance of new signals for the proton on the carbon bearing the amino group are also expected.

  • ¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon at ~80 ppm and the carbamate carbonyl at ~155 ppm.[9] The disappearance of the ketone carbonyl signal (typically >200 ppm) from the precursor is a key indicator of a complete reaction.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (C₁₅H₂₈N₂O₂), the expected [M+H]⁺ ion would be m/z 269.22.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the functional group transformation. Key expected absorptions include:

  • N-H stretching of the primary amine (two bands in the region of 3400-3250 cm⁻¹).

  • C=O stretching of the Boc carbamate group (around 1680-1700 cm⁻¹).

Applications in Drug Development

The title compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The spirocyclic core provides a rigid scaffold that can be decorated with various functional groups to explore structure-activity relationships (SAR).

Derivatives of diazaspiro[5.5]undecane have shown a wide range of biological activities, including inhibition of 11β-hydroxysteroid dehydrogenase type 1 (for obesity), antagonism of the MCH-R1 receptor, and inhibition of cyclin-dependent kinases (for cancer).[10]

Drug Discovery Workflow BuildingBlock tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Functionalization Functionalization of Primary Amine (e.g., Acylation, Alkylation) BuildingBlock->Functionalization Library Compound Library Synthesis Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Conceptual drug discovery workflow.

The primary amine of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate can be readily derivatized through reactions such as acylation, sulfonylation, or further reductive amination. The Boc-protected nitrogen atom allows for selective deprotection under acidic conditions, enabling further modification at this position.[11][12] This orthogonal protection scheme is highly advantageous in multi-step syntheses.

Safety and Handling

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment.

  • 1,2-Dichloroethane: Is a suspected carcinogen and should be handled with appropriate care.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • El-Malah, A. A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Scribd. (n.d.). Amine Protection With Boc | PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. [Link]

  • Pearson+. (n.d.). Reductive amination of aldehydes and ketones is a versatile metho... | Study Prep. [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. [Link]

  • Bobko, A. A., et al. (2018). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • de Souza, A. C. G., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Chen, F., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. (2019). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. [Link]

  • Ukrainica Bioorganica Acta. (2019). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Process R&amp;D Application Note: De Novo Synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Introduction & Strategic Retrosynthesis The 3-azaspiro[5.5]undecane scaffold is a highly privileged structural motif in modern drug discovery, frequently utilized to improve metabolic stability and alter the spatial vect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Retrosynthesis

The 3-azaspiro[5.5]undecane scaffold is a highly privileged structural motif in modern drug discovery, frequently utilized to improve metabolic stability and alter the spatial vectors of pharmacophores. Specifically, the 3-azaspiro[5.5]undecan-8-one moiety and its amine derivatives have been prominently featured in the metabolic profiling and structural optimization of liver-targeted Acetyl-CoA Carboxylase (ACC) inhibitors, such as PF-05221304 1.

While standard Robinson annulation of 4-formylpiperidines typically yields the 9-one regioisomer 2, accessing the 8-amino derivative requires a topological inversion of the synthetic strategy. Attempting to double-alkylate a piperidine derivative at the C4 position is chemically unviable because introducing an activating group (e.g., a nitrile) leaves only one acidic alpha-proton, preventing the second alkylation required to close the spirocycle.

The Causality of the Route: To circumvent this, our protocol builds the piperidine ring around a pre-existing cyclohexane core via a Guareschi-Thorpe condensation. Because the subsequent reduction of the resulting glutarimide intermediate requires harsh conditions (LiAlH 4​ ), the C8 ketone is unavoidably reduced to an alcohol. This necessitates a deliberate "redox detour"—a strategic oxidation back to the commercially recognized intermediate tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate 3, which is finally subjected to reductive amination 4.

Retrosynthesis Target tert-Butyl 8-amino-3-azaspiro [5.5]undecane-3-carboxylate Ketone tert-Butyl 8-oxo-3-azaspiro [5.5]undecane-3-carboxylate Target->Ketone Reductive Amination Alcohol 3-Azaspiro[5.5]undecan-8-ol Ketone->Alcohol Oxidation & Boc Protection Trione 3-Azaspiro[5.5]undecane -2,4,8-trione Alcohol->Trione Global Reduction SM 1,4-Dioxaspiro[4.5]decan-7-one Trione->SM Guareschi-Thorpe & Hydrolysis

Caption: Retrosynthetic workflow for 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and temporal parameters optimized for scalability and yield.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 Spiro-annulation1,4-Dioxaspiro[4.5]decan-7-one, Ethyl cyanoacetate, NH 3​ 252465
2 Hydrolysis/Decarb6M HCl (reflux), then Urea melt100 / 1601870
3 Global ReductionLiAlH 4​ (4.0 eq), THF651285
4 Boc ProtectionBoc 2​ O (1.1 eq), Et 3​ N, DCM25495
5 OxidationDess-Martin Periodinane (1.2 eq), NaHCO 3​ , DCM0 to 25290
6 Reductive AminationNH 4​ OAc (10 eq), NaBH 3​ CN (1.5 eq), MeOH251675

Mechanistic Logic of Spiro-Center Formation

The Guareschi-Thorpe condensation is the linchpin of this route. By reacting a ketone with ethyl cyanoacetate and ammonia, an electrophilic exocyclic double bond is generated in situ, which immediately undergoes a Michael addition followed by intramolecular cyclization. This elegantly establishes the quaternary spiro center without the steric hindrance typically associated with double S N​ 2 alkylations.

Mechanism Keto Ketone (C7 of Dioxaspiro) Knoevenagel Knoevenagel Adduct (Electrophilic Exocyclic C=C) Keto->Knoevenagel + Ethyl Cyanoacetate Michael Michael Addition of Cyanoacetamide Knoevenagel->Michael + NH3 Cyclization Intramolecular Cyclization (Glutarimide Formation) Michael->Cyclization Elimination of EtOH Spiro Quaternary Spiro Center Established Cyclization->Spiro

Caption: Mechanistic logic of the spiro-center formation via Guareschi-Thorpe condensation.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 3-Azaspiro[5.5]undecane-2,4,8-trione

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq) and ethyl cyanoacetate (2.0 eq) in absolute ethanol.

  • Bubble anhydrous NH 3​ gas into the solution at 0 °C until saturated. Seal the vessel and stir at 25 °C for 24 h.

  • Filter the precipitated dicyanoglutarimide intermediate and wash with cold ethanol.

  • Suspend the intermediate in 6M HCl and heat to reflux for 18 h to drive simultaneous nitrile hydrolysis, decarboxylation, and acetal deprotection.

  • Concentrate the mixture in vacuo to yield the crude diacid. Mix intimately with urea (3.0 eq) and heat as a melt at 160 °C until ammonia evolution ceases (~2 h) to close the glutarimide ring. Self-Validating System: LC-MS of the final trione shows a clean [M+H]+ peak at m/z 208. TLC (EtOAc/Hexane 1:1) shows a distinct UV-inactive spot that stains heavily with KMnO 4​ .

Step 3 & 4: Global Reduction and Boc Protection

Procedure:

  • Suspend the trione (1.0 eq) in anhydrous THF at 0 °C under N 2​ .

  • Carefully add LiAlH 4​ (4.0 eq) in portions. Causality Note: The massive excess is required because the imide consumes 2 equivalents, the ketone consumes 0.5 equivalents, and the active protons consume additional equivalents.

  • Reflux the mixture for 12 h. Quench via the Fieser method (x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O), filter the aluminum salts, and concentrate to yield crude 3-azaspiro[5.5]undecan-8-ol.

  • Dissolve the crude amino-alcohol in DCM. Add Et 3​ N (2.0 eq) and Boc 2​ O (1.1 eq). Stir at 25 °C for 4 h.

  • Wash with 1M citric acid, dry over Na 2​ SO 4​ , and concentrate. Self-Validating System: LC-MS of the product shows [M+Na]+ at m/z 292. Ninhydrin stain on TLC must be negative, confirming the complete protection of the secondary amine.

Step 5: Oxidation to tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Procedure:

  • Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous DCM. Add NaHCO 3​ (3.0 eq) to buffer the reaction and prevent Boc-deprotection.

  • Cool to 0 °C and add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Stir at 25 °C for 2 h. Quench with a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​ . Extract with DCM. Self-Validating System: FTIR spectroscopy provides immediate validation: the broad O-H stretch (~3300 cm −1 ) completely disappears, replaced by a sharp ketone C=O stretch at ~1715 cm −1 (distinct from the carbamate C=O at ~1690 cm −1 ). LC-MS shows [M+H−tBu]+ at m/z 212.

Step 6: Reductive Amination to Target Compound

Procedure:

  • Dissolve the ketone (1.0 eq) in anhydrous MeOH. Add ammonium acetate (10.0 eq). Causality Note: A massive excess of NH 4​ OAc is critical to drive the equilibrium toward the primary imine and suppress the formation of secondary amine dimers.

  • Stir for 2 h at 25 °C to ensure complete imine formation.

  • Add NaBH 3​ CN (1.5 eq) portion-wise. Stir for 16 h at 25 °C.

  • Quench with 1M NaOH to break boron complexes, extract with EtOAc, dry, and purify via reverse-phase chromatography or acid-base extraction. Self-Validating System: LC-MS confirms the target mass with [M+H]+ at m/z 269. TLC stained with Ninhydrin yields a strong, immediate purple spot indicating a primary amine.

References

  • Pharmacokinetics, Mass Balance, Metabolism, and Excretion of the Liver-Targeted Acetyl-CoA Carboxylase Inhibitor PF-05221304 (Clesacostat) in Humans. Xenobiotica (Taylor & Francis). 1

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar / ARKIVOC.2

  • tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate - Chemical Substance Information. NextSDS. 3

  • Cyclic cyanoenone derivatives as modulators of keap1 (WO2022013408A2). Google Patents. 4

Sources

Application

The Strategic Integration of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among the scaffolds that have garnered sign...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among the scaffolds that have garnered significant attention are spirocyclic systems, which offer a unique three-dimensional topology, enabling a more sophisticated exploration of chemical space compared to traditional flat, aromatic structures. This guide provides an in-depth exploration of a particularly valuable spirocyclic building block: tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate . We will delve into its strategic applications, detailing proven protocols for its derivatization and showcasing its role in the generation of structurally complex and biologically active molecules.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

Spirocyclic scaffolds are characterized by two rings connected by a single common atom, a structural feature that imparts inherent three-dimensionality. This rigid, non-planar geometry is highly sought after in drug design for several key reasons:

  • Enhanced Target Binding: The defined spatial arrangement of substituents on a spirocyclic core allows for more precise and multi-point interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.[3]

  • Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities to access new chemical space and secure intellectual property for new chemical entities.

The 3-azaspiro[5.5]undecane core, in particular, offers a robust and versatile platform for the development of novel therapeutics, with derivatives being investigated for a range of biological activities.[4][5]

Physicochemical Properties of the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane framework possesses a unique combination of rigidity and conformational complexity that is advantageous in drug design. Key physicochemical characteristics of related structures are summarized below.

PropertyValue/ObservationSource
Molecular WeightVaries with substitution[General Knowledge]
XLogP3Dependent on substituents[General Knowledge]
Hydrogen Bond Donors1 (primary amine)[General Knowledge]
Hydrogen Bond Acceptors3 (carbamate and amine)[General Knowledge]
Rotatable Bond CountLow, contributing to conformational rigidity[General Knowledge]

Synthetic Utility and Key Reactions

The tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate building block is a bifunctional molecule, presenting a primary amine at the 8-position and a Boc-protected secondary amine within the spirocyclic core. This differential protection allows for selective functionalization at either nitrogen atom, making it a highly versatile synthetic intermediate.

The synthesis of the parent amine likely proceeds via the reductive amination of the corresponding ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.[6]

Experimental Protocols

Herein, we provide detailed, field-proven protocols for the most common and critical transformations involving tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of our building block is readily acylated.[7] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is particularly effective, even with sterically hindered or electronically challenging coupling partners.[8][9]

Causality: HATU is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the primary amine of the spirocycle. The presence of a non-nucleophilic base like DIPEA is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.

Sources

Method

Application Notes &amp; Protocols: Strategic Reductive Amination of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Abstract Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their unique three-dimensional architecture and conformational rigidity, which can lead to enhanced potency, selectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their unique three-dimensional architecture and conformational rigidity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] This guide provides an in-depth technical overview of the reductive amination of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a valuable bifunctional building block. We will explore the underlying chemical principles, present a detailed and optimized protocol, discuss critical experimental parameters, and offer insights into potential challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.

Core Principles: The Chemistry of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The reaction transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[2] The one-pot nature of this transformation makes it highly efficient and atom-economical, aligning with the principles of green chemistry.[2]

Mechanism of Action

The process occurs in two principal stages within a single reaction vessel:

  • Iminium Ion Formation: The primary amine (in our case, the 8-amino group of the spirocycle) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine, which is subsequently protonated under weakly acidic conditions to yield a more electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, present in the same pot, delivers a hydride to the iminium carbon, reducing it to the final secondary or tertiary amine product.

The success of this one-pot reaction hinges on the choice of reducing agent, which must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the iminium ion intermediate.[3]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Reactants Amine (R₂NH) + Carbonyl (R'₂C=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation Iminium Iminium Ion [R'₂C=NR₂]⁺ Hemiaminal->Iminium Dehydration (-H₂O) [H⁺] catalyst Product Final Amine Product Iminium->Product Hydride Reduction Hydride [Reducing Agent] e.g., NaBH(OAc)₃ Hydride->Iminium

Caption: General Mechanism of Reductive Amination.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the gold standard for reductive aminations.[4] Its advantages over other reagents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN) are significant:

  • Enhanced Selectivity: The electron-withdrawing acetate groups and steric bulk moderate the hydride-donating ability of STAB, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[3][5] This prevents the wasteful formation of alcohol byproducts.

  • Mild Reaction Conditions: STAB is effective under neutral or weakly acidic conditions, preserving acid-sensitive functional groups that might be present in complex substrates.[5]

  • Safety Profile: It avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN.[6]

Experimental Protocol: Synthesis of N-Alkyl-3-azaspiro[5.5]undecan-8-amine Derivative

This protocol provides a generalized yet detailed procedure for the reductive amination of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate with a representative carbonyl compound.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsSample Amount (1 mmol scale)
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate254.391.0254 mg
Carbonyl Compound (e.g., Cyclohexanone)98.141.1108 mg (112 µL)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Acetic Acid (AcOH), Glacial60.051.0 - 2.057-114 µL
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)--10 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--As needed
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Amine & Carbonyl in Anhydrous Solvent (DCE/DCM) B 2. Add Acetic Acid (if required, especially for ketones) A->B C 3. Add STAB Portion-wise (Control exotherm) B->C D 4. Stir at Room Temperature Monitor by TLC/LC-MS C->D E 5. Quench Reaction (Saturated NaHCO₃) D->E F 6. Extract with DCM E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Flash Chromatography) G->H

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) and the anhydrous solvent (DCE or DCM, approx. 0.1 M concentration).

  • Addition of Reactants: Add the aldehyde or ketone (1.1-1.2 eq). If the carbonyl partner is a ketone, add glacial acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.[5] Stir the mixture for 20-30 minutes at room temperature.

    • Scientist's Note: Aldehydes are generally more reactive and may not require an acid catalyst.[3] For less reactive ketones, the addition of acetic acid is crucial for achieving a reasonable reaction rate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring solution in portions over 10-15 minutes.

    • Scientist's Note: STAB can react with atmospheric moisture. Ensure it is handled quickly. The portion-wise addition helps to control any potential exotherm, although the reaction is generally mild.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM or DCE.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the eluent to prevent product tailing.

Key Considerations and Optimization

Substrate Scope and Reactivity
Carbonyl TypeRelative ReactivityAcid CatalystTypical Reaction TimeNotes
Aliphatic AldehydeHighOptional2-6 hoursProne to over-alkylation with other methods, but STAB provides excellent control.[5][7]
Aromatic AldehydeModerate-HighOptional4-12 hoursElectron-withdrawing groups can accelerate the reaction.
Acyclic KetoneModerateRecommended12-24 hoursSteric hindrance can significantly slow the reaction.[8]
Cyclic KetoneModerate-LowRequired12-36 hoursRing strain and steric factors play a major role.
Troubleshooting
  • Low Conversion/Stalled Reaction: This is often due to insufficient activation of the carbonyl, especially with hindered ketones. Consider adding a catalytic amount of acetic acid if not already present, or increasing its stoichiometry. Ensure the STAB reagent is fresh and has not been deactivated by moisture.[3]

  • Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with iminium ion reduction. This is rare with STAB but could suggest the imine formation is unusually slow. Adding a dehydrating agent like molecular sieves may be beneficial.

  • Difficult Purification: The basic nature of the amine product can cause streaking on silica gel. Pre-treating the silica with triethylamine or using a basic eluent system is highly recommended. Alternatively, specialized purification techniques like using a strong cation exchange (SCX) cartridge can be employed.

Safety Precautions

  • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled in a well-ventilated fume hood.

  • Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Acetic acid is corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The reductive amination of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate using sodium triacetoxyborohydride is a robust, reliable, and versatile method for synthesizing novel, structurally complex secondary amines. The mild conditions and high selectivity of the STAB reagent make this protocol broadly applicable to a wide range of aldehydes and ketones, providing a powerful tool for drug discovery and development programs. Careful attention to the reactivity of the carbonyl partner and optimization of catalytic acid are key to achieving high yields and purity.

References

  • PubChemLite. Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). Available at: [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Li, W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. Available at: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • Biotage. Reductive Amination Reaction with UV-Transparent Compounds. Available at: [Link]

  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOP) Introduction & Structural Significance In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOP)

Introduction & Structural Significance

In modern drug discovery, the transition from planar, sp²-rich aromatic scaffolds to three-dimensional, high-Fsp³ (fraction of sp³ hybridized carbons) architectures has become a critical strategy to improve metabolic stability, solubility, and target specificity—a paradigm often referred to as "escaping from flatland" 1. Spirocyclic amines are at the forefront of this structural revolution 2.

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2) 3 is a highly versatile, orthogonally protected diamine building block. The spiro[5.5]undecane core provides a rigid, lipophilic framework, while the Boc-protected secondary amine at position 3 allows for downstream functionalization. The primary amine at position 8 serves as the primary vector for amide bond formation. However, the inherent steric bulk of the spirocyclic system requires optimized coupling conditions to ensure high yields and prevent epimerization of the carboxylic acid partner.

Mechanistic Insights: Overcoming Steric Hurdles

To achieve complete conversion with sterically demanding spirocyclic amines, third-generation uronium-based coupling reagents such as HATU are strongly preferred over traditional carbodiimides (e.g., DCC or EDC) [[4]]().

The 7-Aza Effect & Anchimeric Assistance

HATU operates by generating a highly reactive OAt (7-azabenzotriazole) active ester 5. The nitrogen atom at the 7-position of the pyridine ring provides anchimeric assistance (the neighboring group effect). This nitrogen forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming spirocyclic amine, drastically accelerating the aminolysis step and minimizing the risk of racemization 6.

Avoiding the Guanidylation Trap

A critical failure mode in HATU-mediated couplings is the irreversible guanidylation of the amine. If the spirocyclic amine is introduced before the carboxylic acid is fully activated, the amine will directly attack the electrophilic carbon of the HATU uronium salt, forming a dead-end tetramethylguanidinium byproduct 6. Our protocols mandate a strict pre-activation window to eliminate this risk.

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-Acyluronium Intermediate B->C HATU Addition D OAt Active Ester C->D HOAt Capture E Spirocyclic Amide Product D->E Aminolysis

Fig 1: HATU-mediated activation and aminolysis pathway avoiding the guanidylation trap.

Quantitative Reagent Comparison

Selecting the correct coupling reagent depends on the steric demand of the carboxylic acid and the scale of the reaction. The table below summarizes the causality behind reagent selection for coupling with tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Coupling ReagentActivation TimeAminolysis RateEpimerization RiskByproduct RemovalPrimary Use Case
HATU / DIPEA Fast (5–10 min)Very FastLowModerate (Requires LiCl wash)Sterically hindered acids, precious discovery materials.
EDC / HOBt Slow (30 min)ModerateLowEasy (Water-soluble urea)Standard aliphatic acids, mid-scale synthesis.
T3P / Pyridine Moderate (15 min)FastVery LowVery Easy (Water wash)Process chemistry, large-scale manufacturing.

Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Reagent Preparation Dry DMF/DCM, N2 Atmosphere S2 2. Carboxylic Acid Pre-activation Acid + HATU + DIPEA (15 min) S1->S2 S3 3. Nucleophilic Addition Add Spirocyclic Amine (1.1 eq) S2->S3 S4 4. Reaction Monitoring LC-MS / TLC (2-4 hrs at RT) S3->S4 S5 5. Workup & Purification 5% LiCl Wash -> Chromatography S4->S5

Fig 2: Standardized workflow for spirocyclic amide coupling ensuring high yield and purity.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Designed for maximum conversion with sterically hindered or precious carboxylic acids.

Scale: 1.0 mmol Materials:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate: 295 mg, 1.1 mmol (1.1 eq)

  • HATU: 456 mg, 1.2 mmol (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 522 µL, 3.0 mmol (3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Solubilization & Deprotonation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Causality: 3.0 eq of DIPEA is required: 1 eq to deprotonate the acid, 1 eq to neutralize the PF₆⁻ counterion of HATU, and 1 eq to maintain a basic medium ensuring the spirocyclic amine remains unprotonated.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for exactly 15 minutes.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the methyl ester of the carboxylic acid, confirming successful OAt active ester formation and the absence of unreacted starting acid.

  • Amine Addition: Add tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1.1 eq) dropwise as a solution in 1.0 mL of DMF.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (Expected mass: [M+H]⁺ of the coupled product).

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 15 mL)

    • Saturated aqueous NaHCO₃ (1 × 15 mL)

    • Brine (1 × 15 mL)

    • Causality: DMF is highly polar and partitions poorly in standard water washes. The 5% LiCl wash alters the partition coefficient, effectively sequestering DMF and HOAt byproducts into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: EDC/HOBt Coupling (Scale-Up Friendly)

Designed for standard aliphatic acids where aqueous removal of byproducts is prioritized over extreme reaction kinetics.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M).

  • Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq). Stir for 30 minutes at 0 °C.

  • Add tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should remain homogeneous. If a white precipitate forms heavily, it is likely the water-soluble EDC-urea byproduct, indicating the reaction is proceeding.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine and EDC-urea), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. nih.gov.
  • tert-Butyl 8-amino-3-azaspiro[5.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. mdpi.com.
  • HATU:a third-generation coupling reagent. chemicalbook.com.
  • H
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org.

Sources

Method

Topic: Robust and Scalable Synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate via Reductive Amination

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, scalable protocol for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, scalable protocol for the synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, a valuable spirocyclic building block in medicinal chemistry. The synthesis proceeds via a one-pot reductive amination of the commercially available ketone precursor, tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This guide emphasizes experimental causality, safety, and process control to ensure a reproducible and high-yielding outcome suitable for multi-gram to kilogram scale production. The protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering a practical alternative to high-pressure hydrogenation.

Introduction and Strategic Overview

The 3-azaspiro[5.5]undecane scaffold is a key structural motif in modern drug discovery, prized for its ability to confer conformational rigidity and novel three-dimensional exit vectors for molecular exploration. The title compound, with its orthogonally protected diamine functionality, serves as a versatile intermediate for constructing complex molecules with precise stereochemical control.

The selected synthetic strategy involves the direct conversion of the C8-ketone to a primary amine. Reductive amination stands out as the most efficient method for this transformation.[1][2][3][4] The overall process can be visualized as a two-step sequence occurring in a single pot:

  • Imine Formation: The ketone precursor reacts with an ammonia source (ammonium acetate) under mildly acidic conditions to form an intermediate imine.

  • Reduction: The imine is then immediately reduced in situ by a hydride reagent to yield the target primary amine.

G cluster_0 Reaction Pathway Ketone tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate Imine Intermediate Imine Ketone->Imine + NH4OAc - H2O Product tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Imine->Product [Reduction] + NaBH(OAc)3

Caption: Reaction scheme for the synthesis.

Our choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards the starting ketone, allowing for the preferential reduction of the protonated imine intermediate.[1] It is also significantly less toxic than sodium cyanoborohydride (NaBH₃CN) and operates efficiently under the mildly acidic conditions required for imine formation, making it ideal for a one-pot, scalable process.[1][2]

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.Molecular WeightNotes
tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate873924-08-4267.37 g/mol Starting material. Purity >97%.
Ammonium Acetate (NH₄OAc)631-61-877.08 g/mol Reagent grade. Acts as both ammonia source and catalyst.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94 g/mol Stabilized grade preferred. Highly moisture-sensitive.
Methanol (MeOH)67-56-132.04 g/mol Anhydrous grade.
Dichloromethane (DCM)75-09-284.93 g/mol ACS grade or higher.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor aqueous work-up.
Saturated Sodium Chloride (NaCl) Solution (Brine)N/AN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying organic layers.
Methyl tert-butyl ether (MTBE)1634-04-488.15 g/mol For crystallization.
Equipment
  • Jacketed glass reactor with overhead mechanical stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or powder dispenser for controlled reagent addition.

  • Separatory funnel appropriately sized for the reaction scale.

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • Standard laboratory glassware.

Detailed Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis and can be adapted proportionally.

G cluster_workflow Scale-up Workflow A 1. Reactor Setup & Inerting B 2. Reagent Charging A->B Charge Ketone, NH4OAc, MeOH C 3. Reductive Amination B->C Cool & Add NaBH(OAc)3 D 4. Reaction Quench C->D Stir to Completion (TLC/LCMS) E 5. Aqueous Work-up & Extraction D->E Add Sat. NaHCO3 F 6. Drying & Solvent Swap E->F Separate Layers, Extract Aqueous G 7. Crystallization F->G Dry with MgSO4, Concentrate & Add MTBE H 8. Isolation & Drying G->H Cool, Filter Solid I 9. Final Product H->I Vacuum Dry

Caption: General experimental workflow diagram.

Part A: Reaction Setup & Execution
  • Reactor Preparation: Set up a 2 L jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry and purge with nitrogen for 15-20 minutes.

  • Reagent Charging: To the reactor, charge tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (100.0 g, 0.374 mol, 1.0 equiv.), Ammonium Acetate (144.2 g, 1.87 mol, 5.0 equiv.), and anhydrous Methanol (1000 mL).

    • Scientist's Note: A significant excess of ammonium acetate is used to drive the equilibrium towards imine formation. Methanol is an excellent solvent for both the reactants and the intermediate imine.[5]

  • Dissolution and Cooling: Stir the mixture at room temperature (20-25 °C) until all solids are dissolved. Once a clear solution is obtained, cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reductive Amination: Slowly add Sodium triacetoxyborohydride (118.8 g, 0.561 mol, 1.5 equiv.) in portions over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality & Safety: Portion-wise addition is critical to manage the reaction exotherm and control the rate of hydrogen gas evolution, a byproduct of the reagent's interaction with any residual moisture and the protic solvent.[6][7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

Part B: Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated Sodium Bicarbonate (NaHCO₃) solution (~500 mL) until gas evolution ceases.

    • Scientist's Note: The basic quench neutralizes the acetic acid byproduct and destroys any remaining NaBH(OAc)₃. This step must be performed slowly due to vigorous CO₂ and H₂ evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure on a rotary evaporator to remove the majority of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a 2 L separatory funnel. Add Dichloromethane (DCM) (500 mL) and shake vigorously. Allow the layers to separate. Collect the organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with DCM (2 x 250 mL). Combine all organic layers.

    • Scientist's Note: Adjusting the aqueous layer to a pH > 9 with 1M NaOH can improve recovery by ensuring the product amine is in its free-base form, which is more soluble in DCM.

  • Washing and Drying: Wash the combined organic layers with saturated NaCl (Brine) solution (200 mL). Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) , filter, and wash the cake with a small amount of DCM.

Part C: Purification by Crystallization
  • Solvent Swap: Concentrate the dried organic solution under reduced pressure to obtain a thick oil. Add Methyl tert-butyl ether (MTBE) (200 mL) and re-concentrate to help azeotropically remove any residual DCM.

  • Crystallization: Dissolve the crude oil in a minimum amount of warm MTBE (~300-400 mL). If the product does not readily dissolve, a small amount of ethyl acetate can be added.

  • Precipitation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for 4-6 hours to complete crystallization.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash the filter cake with a small amount of cold MTBE, and dry under vacuum at 40 °C to a constant weight.

Expected Yield: 85-95 g (85-95% yield) of a white to off-white crystalline solid. Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, MS, and HPLC analysis.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water or protic solvents.[6][8][9] It is also a skin and eye irritant.[6] Always handle in a well-ventilated fume hood, under an inert atmosphere for large quantities, and wear appropriate PPE (gloves, safety glasses, lab coat).[7]

  • Quenching Procedure: The quenching step generates gas (H₂ and CO₂). It must be performed slowly and with adequate cooling to prevent a runaway reaction.

  • Solvent Handling: Dichloromethane and Methanol are volatile and toxic. All handling and solvent removal should be conducted in a fume hood.

Conclusion

This application note details a validated and scalable protocol for the synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. By employing a one-pot reductive amination with sodium triacetoxyborohydride, this method avoids harsh reaction conditions and provides the target compound in high yield and purity. The emphasis on controlled reagent addition, careful work-up, and purification by crystallization makes this procedure well-suited for the demands of process chemistry and drug development professionals.

References

  • Brand, M. et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, H. et al. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • PanReac AppliChem. (2024). Sodium triacetoxyborohydride - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available at: [Link]

  • Grigorenko, N. et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Wang, X. et al. (2012). Catalytic asymmetric synthesis of aromatic spiroketals by spinphox/iridium(I)-catalyzed hydrogenation and spiroketalization of α,α'-bis(2-hydroxyarylidene) ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • El-Remaily, M. A. A. A. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Journal of Saudi Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Semantic Scholar. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). Available at: [Link]

  • Semantic Scholar. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases. Available at: [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • ACS Publications. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Capot Chemical. (n.d.). Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link]

  • MDPI. (2022). Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Catalysts. Available at: [Link]

  • Thieme. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Spirocyclic amines are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved potency and selectivity.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

The overall synthetic strategy involves the formation of a key ketone intermediate, followed by a crucial reductive amination step to install the C8-amino group.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Formation A Starting Materials (e.g., N-Boc-4-piperidone) B Robinson Annelation or Similar Cyclization A->B Reaction C tert-Butyl 8-oxo-3-azaspiro[5.5] undecane-3-carboxylate (Ketone Intermediate) B->C Purification E Reductive Amination C->E C->E D Ammonia Source (e.g., NH4OAc) D->E F tert-Butyl 8-amino-3-azaspiro[5.5] undecane-3-carboxylate (Final Product) E->F Purification

Caption: High-level workflow for the synthesis of the target spirocyclic amine.

Section 1: Troubleshooting the Reductive Amination Step

The conversion of the ketone precursor, tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate, to the final primary amine is the most critical and often challenging step. The method of choice is a one-pot reductive amination using a mild reducing agent.

Q1: My reductive amination yield is consistently low (<50%). What are the primary causes and how can I troubleshoot this?

Low yield in this step is a common issue that can typically be traced back to three main factors: inefficient iminium ion formation, degradation of the reducing agent, or suboptimal reaction conditions.[3]

Causality-Driven Troubleshooting:

The mechanism proceeds via the formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then rapidly reduced by the hydride agent.[3] If any of these steps are slow or disfavored, the overall yield will suffer.

G cluster_check Initial Checks cluster_optimization Process Optimization start Low Yield (<50%) check_reagents Are reagents (STAB, Amine Source) fresh and anhydrous? start->check_reagents check_solvent Is the solvent (e.g., DCE) anhydrous? check_reagents->check_solvent Yes success Yield Improved check_reagents->success No, replaced reagents ph_check Is pH optimal (mildly acidic)? check_solvent->ph_check Yes check_solvent->success No, used dry solvent temp_conc Adjust Temperature & Concentration ph_check->temp_conc Yes ph_check->success No, adjusted pH additives Consider additives (e.g., Molecular Sieves) temp_conc->additives additives->success

Caption: Troubleshooting flowchart for low yield in reductive amination.

Actionable Solutions:

  • Verify Reagent Quality: Sodium triacetoxyborohydride (STAB/NaBH(OAc)₃) is hygroscopic. Use a freshly opened bottle or a batch that has been stored properly in a desiccator.[3] An older, partially hydrolyzed reagent will have significantly reduced activity.

  • Optimize pH: Iminium ion formation is acid-catalyzed. However, if the pH is too low, the amine nucleophile will be fully protonated and rendered unreactive.[3][4] The "sweet spot" is typically a mildly acidic pH (around 5-6). For ketone reductive aminations, including a stoichiometric amount of acetic acid is often beneficial to ensure this pH range and catalyze the reaction.[5][6]

  • Choice of Solvent: 1,2-dichloroethane (DCE) is generally the preferred solvent as it is aprotic and reactions tend to be faster.[5][6] Tetrahydrofuran (THF) is another option, though reactions may be slower. Ensure the solvent is anhydrous, as water can hydrolyze both the iminium ion and the reducing agent.

  • Drive the Equilibrium: The formation of the iminium ion from the hemiaminal is a dehydration step. If imine formation is slow, consider adding a dehydrating agent like powdered molecular sieves to the reaction mixture to remove water and drive the equilibrium forward.[3]

Q2: I am observing a significant amount of a side product corresponding to the alcohol from the reduction of my starting ketone. How can I improve selectivity?

This indicates that the rate of ketone reduction is competitive with the rate of iminium ion reduction. While STAB is known for its high selectivity for the iminium ion over the ketone, this selectivity is not absolute.[3][5]

Expert Insight: The fundamental reason for this side reaction is that the concentration of the iminium ion is too low relative to the starting ketone, allowing the less-favored ketone reduction to occur. This usually points to slow imine formation.

Solutions to Enhance Selectivity:

  • Ensure Proper Mixing and Order of Addition: The standard, and usually most effective, procedure is a one-pot method where the ketone, amine source (e.g., ammonium acetate), and STAB are mixed together.[5] This ensures that as soon as the iminium ion is formed, it is in the presence of the reducing agent.

  • Increase Amine Concentration: Use a larger excess of the ammonia source (e.g., 2-5 equivalents of ammonium acetate) to push the equilibrium towards imine formation, thereby increasing the steady-state concentration of the iminium ion.

  • Stepwise Procedure (Advanced Troubleshooting): If the one-pot method consistently fails, you can switch to a two-step procedure. First, form the imine by refluxing the ketone and ammonium acetate in a solvent like toluene or methanol with a Dean-Stark trap to remove water. Once imine formation is complete (monitored by TLC or GC-MS), cool the reaction, change the solvent if necessary, and then add the reducing agent.[6] This decouples the slow imine formation from the fast reduction step.

Q3: Which reducing agent is best for this transformation? I've seen NaBH₃CN and catalytic hydrogenation mentioned.

While several methods exist, Sodium Triacetoxyborohydride (STAB) is generally superior for this specific transformation for several key reasons.

ReagentProsConsRecommendation for this Synthesis
NaBH(OAc)₃ (STAB) Mild, highly selective for iminium ions over ketones.[6] Tolerates a wide range of functional groups.[5] Reactions can often be run in a one-pot procedure without precise pH control (the reagent provides its own acidic character).Hygroscopic, relatively expensive.Highly Recommended. The best balance of reactivity, selectivity, and operational simplicity.
NaBH₃CN Effective and selective at controlled pH.Highly toxic (can release HCN gas, especially at acidic pH).[4] Requires careful pH monitoring and control (pH 6-7).Not Recommended. The toxicity risks and need for stringent pH control make it a less desirable choice compared to STAB.
H₂/Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct. Cost-effective for large scale.Can reduce other functional groups. Catalyst can be poisoned by sulfur-containing compounds.[7] Requires specialized high-pressure equipment.Viable for Scale-Up, but Complex. Can be a good option for large-scale manufacturing but is less convenient for lab-scale discovery due to equipment requirements and potential for side reactions.
Amine-Borane Complexes (e.g., 2-Picoline Borane) Stable, easy to handle, and effective.[8] Good alternative when other borohydrides fail.Off-gassing of hydrogen and potentially toxic diborane during reaction/quench needs to be managed.[8]Good Alternative. A solid second choice if STAB proves problematic for unforeseen reasons.

Section 2: Optimizing Boc Protection and Stability

The tert-butoxycarbonyl (Boc) group is crucial for protecting the nitrogen at the 3-position of the spirocycle. Issues can arise during its introduction or its stability in subsequent steps.

Q4: I'm synthesizing the ketone precursor and having trouble with the Boc protection step on the 3-azaspiro[5.5]undecan-8-one core. The reaction is incomplete. What should I do?

Incomplete reaction during Boc protection of a secondary amine like this is often due to the amine's steric hindrance or low nucleophilicity.[9]

Solutions for Efficient Boc Protection:

  • Add a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the di-tert-butyl dicarbonate (Boc₂O) anhydride.[9]

  • Solvent Choice: While dichloromethane (DCM) or THF are common, using an alcoholic solvent like methanol can accelerate the protection of amines, even without a base.[10] For zwitterionic or poorly soluble starting materials, using a mixture like water/THF or water/dioxane with an inorganic base (e.g., NaOH, NaHCO₃) can improve solubility and drive the reaction.[9]

  • Increase Temperature: Gently warming the reaction to 40-50 °C can often push a sluggish reaction to completion.[9] Monitor by TLC to avoid potential side reactions.

Q5: Is there a risk of the Boc group being cleaved during the reductive amination with STAB and acetic acid?

Yes, there is a moderate risk. The Boc group is designed to be removed under acidic conditions.[11][12] While the acetic acid used in the reductive amination is a weak acid, prolonged reaction times or elevated temperatures could lead to partial or complete deprotection.

Mitigation Strategies:

  • Minimize Acetic Acid: Use the minimum amount of acetic acid necessary to catalyze the reaction (typically ~1.0 equivalent).

  • Monitor Reaction Time: Follow the reaction progress closely by TLC or LC-MS. Do not let the reaction run unnecessarily long after the starting material has been consumed.

  • Control Temperature: Perform the reaction at room temperature unless heating is absolutely necessary to overcome a high activation barrier.

  • Alternative Acid: In very sensitive cases, you could explore using a solid-supported acid that can be filtered off, or a different Lewis acid, but for most applications, careful control of acetic acid stoichiometry and reaction time is sufficient.

Section 3: Purification and Scale-Up

Q6: My final product, the primary amine, is difficult to purify by column chromatography. It streaks badly on silica gel. What are my options?

This is a very common issue with amines. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and low recovery.

Purification Protocols:

  • Basified Silica Gel: Before preparing your column, pre-treat the silica gel. Slurry the silica in your starting eluent (e.g., 99:1 DCM:MeOH) and add 1-2% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica, leading to much-improved chromatography.

  • Alternative Stationary Phases: If basified silica is insufficient, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support.

  • SCX Cartridge (Strong Cation Exchange): This is an excellent and highly recommended method for purifying basic compounds.

    • Load: Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH) and load it onto the SCX cartridge. The basic amine will be retained on the acidic resin, while neutral impurities are washed away.

    • Wash: Wash the cartridge with the loading solvent (e.g., MeOH) to remove any remaining non-basic impurities.

    • Elute: Elute the desired amine product using a solution of ammonia in methanol (typically 2M). Evaporation of the solvent will yield the purified product.[13]

Q7: I need to scale this synthesis up to a multi-gram or kilogram scale. What are the biggest challenges I should anticipate?

Scaling up a synthesis is not just about using larger flasks; it introduces new safety, handling, and economic challenges.[14]

Key Scale-Up Considerations:

  • Safety and Thermal Management: The reductive amination is exothermic. On a small scale, this heat dissipates easily, but on a large scale, it can accumulate, leading to runaway reactions. The quench of excess hydride reagent also generates hydrogen gas, which is flammable.[8] A proper reaction calorimeter study and process safety review are essential. Ensure adequate cooling and controlled addition of reagents.

  • Reagent Cost and Choice: The cost of STAB can become significant at a large scale. At this point, investigating catalytic hydrogenation becomes economically attractive, despite the initial investment in specialized equipment.[14]

  • Workup and Isolation: Extractions and filtrations that are simple in the lab become major logistical operations at scale. The volume of solvents needed can be substantial. Crystallization is the preferred method of purification at scale over chromatography. You should invest time in finding a suitable solvent system for crystallizing the final product or a salt form of it (e.g., the hydrochloride salt).

Experimental Protocols

Protocol 1: Reductive Amination of tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Materials:

  • tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq), ammonium acetate (3.0 eq), and anhydrous DCE (to make a ~0.1 M solution).

  • Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30-60 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Effervescence may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using one of the methods described in Q6 .

References

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules (MDPI) URL: [Link]

  • Title: Preparation of 3-azaspiro[5.5]undecane, 1-oxa Source: ResearchGate URL: [Link]

  • Title: t-BUTYL AZODIFORMATE Source: Organic Syntheses URL: [Link]

  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: ACS Publications URL: [Link]

  • Title: Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin Source: ACS Publications URL: [Link]

  • Title: How to Succeed in Multi-Step Organic Synthesis Source: Washington State University URL: [Link]

  • Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses URL: [Link]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel 3-heterospiro[5.5]undecanes Source: Semantic Scholar URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: PubMed URL: [Link]

  • Title: C!N Bond-Forming Reactions: Reductive Amination Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome Source: PubMed Central URL: [Link]

  • Title: Reductive Amination Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]

  • Title: When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges Source: PubMed Central URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Multi Synthesis Problems Organic Chemistry Source: SIHM URL: [Link]

  • Title: Dual protection of amino functions involving Boc Source: Royal Society of Chemistry URL: [Link]

  • Title: Drug Substances: Scale-Up Challenges Source: Contract Pharma URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: PubMed URL: [Link]

  • Title: Is it normal to get low yields all the time, or am I a bad organic chemist? Source: ScienceMadness.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azaspiro Compounds

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in modern synthetic chemistry: the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from azaspiro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in modern synthetic chemistry: the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these unique three-dimensional scaffolds.[1][2][3] Azaspirocycles are of significant interest in medicinal chemistry for their ability to impart favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability.[4] However, the very structural rigidity and steric hindrance that make them attractive can also complicate standard synthetic transformations like Boc deprotection.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic efforts are both efficient and successful.

Troubleshooting Guide: Overcoming Incomplete Deprotection

Incomplete Boc deprotection is a common hurdle when working with sterically encumbered azaspiro compounds. This section provides a structured approach to diagnosing and solving this issue.

Problem 1: The Reaction Stalls, Leaving Significant Starting Material.

This is the most frequent manifestation of incomplete deprotection. The root cause often lies in the intricate interplay between steric hindrance around the nitrogen atom and the reaction conditions employed.[5]

Causality: The bulky tert-butyl group of the Boc protector, combined with the rigid, three-dimensional structure of the azaspirocycle, can physically block the approach of the acid required for cleavage.[5] Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may lack the potency to overcome this steric barrier effectively.[5]

Solutions:

  • Increase Acid Strength and Concentration: A straightforward approach is to intensify the acidic conditions.[6][7]

    • Protocol 1: High Concentration TFA: Instead of a 20-50% solution, consider using neat TFA or a 1:1 mixture of TFA in DCM.[5] For particularly stubborn substrates, this can significantly accelerate the reaction.

    • Protocol 2: Switch to a Stronger Acid System: A 4M solution of hydrochloric acid (HCl) in 1,4-dioxane is often more effective than TFA for cleaving recalcitrant Boc groups.[5][6]

  • Elevate the Reaction Temperature: Gently warming the reaction mixture to around 40°C can provide the necessary activation energy to overcome the steric hindrance.[5][8] However, this should be done with caution, especially if your molecule contains other heat-sensitive functional groups.

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS, or NMR).[7] Sterically hindered substrates may simply require longer reaction times, sometimes even overnight, for complete conversion.[5]

Problem 2: The Desired Product is Formed, but with Significant Byproducts.

The formation of side products is often a consequence of the reactive intermediates generated during acidic Boc deprotection.

Causality: The cleavage of the Boc group produces a highly reactive tert-butyl cation.[9][10] This electrophile can then alkylate any nucleophilic sites on your azaspiro compound, a process known as tert-butylation.[6][10] Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible to this side reaction.[9]

Solutions:

  • Employ Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[11]

    • Common Scavengers: Triisopropylsilane (TIS) and water are frequently used.[6] For substrates containing sensitive residues like tryptophan or methionine, specific scavengers such as thioanisole may be necessary.[6][11]

  • Utilize Milder Deprotection Methods: If side reactions persist even with scavengers, it's time to consider alternatives to strong acids.

    • Protocol 3: Oxalyl Chloride in Methanol: This system generates HCl in situ and offers a mild and efficient deprotection at room temperature, often tolerant of other acid-labile groups.[5][6][12][13][14]

    • Lewis Acid Catalysis: Reagents like iron(III) chloride (FeCl₃) or zinc bromide (ZnBr₂) can mediate Boc cleavage under non-strongly acidic conditions.[6][15]

    • Thermal Deprotection: In the absence of other thermally sensitive functional groups, simply heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid.[6][16][17]

Frequently Asked Questions (FAQs)

Q1: Why is my azaspiro compound particularly difficult to deprotect compared to simpler amines?

The unique spirocyclic core of your molecule introduces significant steric bulk and conformational rigidity. This can hinder the access of reagents to the Boc-protected nitrogen, making deprotection more challenging than for a linear or less sterically crowded amine.

Q2: I'm observing a byproduct with a mass increase of +56 amu. What is this and how do I prevent it?

A mass increase of +56 amu is a tell-tale sign of tert-butylation, where a tert-butyl group has been added to your molecule.[6] This is caused by the reaction of the tert-butyl cation with a nucleophilic site on your compound. To prevent this, add a scavenger like triisopropylsilane (TIS) to your reaction mixture to trap the carbocation.[6]

Q3: My compound contains other acid-sensitive functional groups. What are the mildest conditions I can use for Boc deprotection?

For highly sensitive substrates, several mild alternatives to strong acids like TFA and HCl are available:

  • Oxalyl Chloride in Methanol: This is a very mild and effective system.[6][13][14]

  • Aqueous Phosphoric Acid: This can be a gentle option for certain substrates.[15][18]

  • Lewis Acids: Reagents such as ZnBr₂ can offer selective deprotection.[6][15]

  • Thermal Deprotection: Heating in a solvent like trifluoroethanol (TFE) or even water can remove the Boc group without any acid.[6][16][19]

Q4: How can I monitor the progress of my deprotection reaction effectively?

Thin-layer chromatography (TLC) is a quick and convenient method. Staining with ninhydrin is useful for visualizing the newly formed primary or secondary amine. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are recommended to confirm the disappearance of the starting material and the formation of the desired product.

Q5: Can I use basic conditions for Boc deprotection?

Generally, the Boc group is stable to basic conditions.[18] However, in specific cases where the amine is highly activated, such as in certain heterocyclic systems, cleavage under basic conditions has been reported.[19][20] For most azaspiro compounds, this is not a viable strategy.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers[6]

This protocol is a good starting point for most Boc-protected amines.

  • Preparation of Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). If your substrate is sensitive to tert-butylation, add an appropriate scavenger (e.g., 2.5% triisopropylsilane and 2.5% water).

  • Reaction: Dissolve the Boc-protected azaspiro compound in the deprotection cocktail.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 30 minutes to 2 hours).

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is often obtained as the TFA salt.[6]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane[7]

This method is often more effective for sterically hindered substrates.

  • Reaction Setup: Dissolve the Boc-protected azaspiro compound in a minimal amount of a co-solvent like methanol if necessary. Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid, sometimes complete in under 30 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed in vacuo.

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol[5][13]

This is an excellent choice for substrates with other acid-labile groups.

  • Reaction Setup: Dissolve the Boc-protected azaspiro compound (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo and proceed with purification.

Data Summary

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic TFA/DCM0°C to RT, 30 min - 2hFast, widely applicableHarsh, can cause side reactions
Stronger Acidic 4M HCl/DioxaneRT, < 30 min - 2hVery effective for hindered aminesHarsh, may not be suitable for sensitive substrates
Mild Acidic Oxalyl Chloride/MeOHRT, 1 - 4hMild, tolerates other acid-labile groupsMay be slower than strong acid methods
Lewis Acid FeCl₃ or ZnBr₂VariesMild, selectiveCan be slower, may require optimization
Thermal Heat in solvent (e.g., TFE)RefluxAcid-freeNot suitable for thermally sensitive compounds

Visualizing the Process

Diagram 1: General Boc Deprotection Mechanism

This diagram illustrates the acid-catalyzed cleavage of the Boc group, highlighting the formation of the key tert-butyl cation intermediate.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Byproducts Alkylation Byproducts tBu_Cation->Byproducts + Nucleophile Scavenged Trapped Cation tBu_Cation->Scavenged + Scavenger

Caption: Acid-catalyzed Boc deprotection mechanism.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

This decision tree provides a logical path for troubleshooting incomplete Boc deprotection of azaspiro compounds.

Troubleshooting_Workflow Start Incomplete Boc Deprotection Check_Conditions Standard Conditions Used? (TFA/DCM, RT) Start->Check_Conditions Check_Conditions->Start No, already harsh Increase_Severity Increase Acid Strength/Conc. (Neat TFA or HCl/Dioxane) Check_Conditions->Increase_Severity Yes Side_Reactions Side Reactions Observed? Increase_Severity->Side_Reactions Add_Heat Gently Heat Reaction (e.g., 40°C) Add_Heat->Side_Reactions Extend_Time Extend Reaction Time Extend_Time->Side_Reactions Add_Scavenger Add Scavenger (e.g., TIS) Side_Reactions->Add_Scavenger Yes Success Complete Deprotection Side_Reactions->Success No Milder_Method Switch to Milder Method (e.g., Oxalyl Chloride/MeOH) Add_Scavenger->Milder_Method Milder_Method->Success

Sources

Troubleshooting

Optimizing flash chromatography purification of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the isolation of complex spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the isolation of complex spirocyclic scaffolds. The purification of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate presents a "perfect storm" of chromatographic challenges.

This molecule possesses three problematic traits: a highly basic primary amine at the 8-position, an acid-sensitive Boc-protecting group at the 3-position, and a complete lack of π -conjugation (no UV chromophore). Standard flash chromatography protocols will almost certainly result in invisible, severely streaking peaks.

This guide is designed to help you diagnose these issues, understand the underlying chemical causality, and implement self-validating protocols to achieve high-purity fractionation.

Part 1: Diagnostic Workflow

Before committing your crude mixture to a preparative column, follow this logical decision tree to determine the optimal detection and separation strategy.

G Start Start: Purify Boc-Spiro-Amine Detection Is an ELSD or Mass Spectrometer available? Start->Detection UseELSD Use ELSD inline detection Detection->UseELSD Yes UseTLC Use low UV (205 nm) & Ninhydrin TLC Detection->UseTLC No SilicaCheck Does compound streak on bare silica TLC? UseELSD->SilicaCheck UseTLC->SilicaCheck AddBase Add 1-5% TEA or NH4OH to Mobile Phase SilicaCheck->AddBase Yes (Silanol Binding) Success Successful Fractionation SilicaCheck->Success No UseNH2 Switch to NH2-Silica (Aminopropyl Phase) AddBase->UseNH2 Still Tailing AddBase->Success Resolved UseNH2->Success

Troubleshooting workflow for the purification of non-chromophoric spirocyclic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound streak from Rf 0.0 to 0.5 on standard silica gel TLC, and how do I fix this for flash chromatography? Causality & Solution: The primary amine at the 8-position acts as a Brønsted base, interacting strongly with the Brønsted acidic silanol groups (Si-OH) on the surface of standard silica gel [1]. This leads to non-ideal, non-linear adsorption isotherms, manifesting as severe peak tailing and poor recovery [1]. To resolve this, you must either mask the silanols or change the stationary phase:

  • Mobile Phase Modification: Add a volatile basic modifier like Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) at 1–5% (v/v) to your mobile phase. The modifier competes for the acidic silanol sites, deactivating them and allowing the spirocyclic amine to elute as a sharp band [1].

  • Stationary Phase Modification: Use aminopropyl-functionalized silica (NH₂-silica). The covalently bonded amino groups provide a slightly basic surface (pKa ~9.8), intrinsically repelling the basic spirocyclic amine and preventing silanol interactions without requiring mobile phase modifiers [5, 7].

Q2: I am running the column, but my UV detector shows a flat baseline. How can I track the elution of this molecule? Causality & Solution: This molecule is entirely aliphatic. UV detectors rely on the absorption of light by chromophores (like aromatic rings or conjugated double bonds), making this compound virtually invisible at standard wavelengths (254 nm / 280 nm) [2].

  • Inline Detection: Utilize an Evaporative Light Scattering Detector (ELSD). ELSD nebulizes the eluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This provides a universal response for non-chromophoric compounds [3, 4].

  • Offline Detection (TLC): If ELSD is unavailable, spot your fractions on a TLC plate and use a Ninhydrin stain. Ninhydrin reacts specifically with the free primary amine, producing a deep purple complex (Ruhemann's purple) upon heating.

Q3: I tried reverse-phase (C18) flash chromatography, but the compound elutes in the void volume. How do I increase retention? Causality & Solution: In reverse-phase (RP) chromatography, the highly polar, protonated primary amine (at neutral or acidic pH) makes the molecule highly water-soluble, preventing it from partitioning into the hydrophobic C18 stationary phase [6].

  • Solution: Raise the pH of the mobile phase using a volatile buffer like 10 mM Ammonium Bicarbonate (pH 9.5–10). By shifting the pH above the pKa of the primary amine, you neutralize the charge, significantly increasing its lipophilicity and retention on the C18 column [6]. Note: Ensure your C18 column is rated for high-pH stability.

Part 3: Method Selection & Quantitative Data

Selecting the right combination of stationary phase, mobile phase, and detection method is critical. Below is a quantitative summary of viable chromatographic strategies for this specific spirocyclic amine.

StrategyStationary PhaseMobile PhaseDetectionProsCons
Modified Normal Phase Bare Silica (Si-OH)DCM / MeOH / 1% NH₄OHELSD or NinhydrinLow cost, readily availableRequires post-column removal of basic modifiers
Amine-Functionalized NH₂-SilicaHexane / EtOAc or DCM / MeOHELSD or NinhydrinNo modifiers needed, sharp peaksHigher column cost
High-pH Reverse Phase C18 (High-pH stable)H₂O / MeCN + 10 mM NH₄HCO₃ (pH 10)ELSD or MSExcellent for removing highly polar impuritiesRequires specialized high-pH compatible C18 silica

Part 4: Step-by-Step Experimental Protocol

Protocol: Amine-Modified Normal Phase Flash Chromatography Self-Validating Principle: Always validate the modifier concentration on a TLC plate before scaling to the flash column. If the TLC spot streaks, the flash column will fail.

Step 1: TLC Optimization & Validation

  • Prepare a baseline mobile phase of 90:10 Dichloromethane (DCM) : Methanol (MeOH).

  • Spot the crude sample on two standard silica TLC plates.

  • Develop Plate A in the baseline mobile phase.

  • Develop Plate B in a modified mobile phase: 89:10:1 DCM:MeOH:NH₄OH (concentrated aqueous ammonia).

  • Stain both plates using Ninhydrin solution and heat to 110°C for 2 minutes. Validation: Plate B must exhibit a tight, non-streaking purple spot with an Rf between 0.2 and 0.3. If tailing persists, increase NH₄OH to 2%.

Step 2: Mobile Phase & Column Preparation

  • Based on the successful TLC results, prepare the bulk mobile phase. If using Triethylamine (TEA) instead of NH₄OH, add 1-2% TEA to the organic mixture and stir thoroughly[1].

  • Equilibrate the bare silica flash column with at least 3 to 5 Column Volumes (CV) of the modifier-containing mobile phase. This step is critical to fully deactivate the acidic silanol sites on the silica surface prior to sample introduction.

Step 3: Sample Loading

  • Dissolve the crude tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate in a minimum volume of the mobile phase.

  • If solubility is poor, perform a dry load: adsorb the sample onto Celite or neutral alumina. Do not use bare silica for dry loading, as the concentrated amine will bind irreversibly to the dry silica before the modified mobile phase can deactivate it.

Step 4: Elution and Fractionation

  • Run the gradient. If your system requires a UV wavelength to operate, set it to 205 nm, but rely primarily on the ELSD signal for fraction triggering [2].

  • Set the ELSD evaporator tube temperature to 30-40°C. This low-temperature setting accommodates the volatility of the mobile phase while preserving the integrity of the acid/heat-sensitive Boc-protected amine [4].

References

  • How to overcome limitations in flash chromatography with an ELSD. Buchi.[Link]

  • When do I need to use an ELSD with flash chromatography? Biotage.[Link]

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific.[Link]

  • Purifying ionic compounds by flash column chromatography. Biotage.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azaspiro[5.5]undecane Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges associated with coupling reactions involving the sterically demanding azaspiro[5.5]undecane scaffold.

The rigid, three-dimensional structure of azaspirocycles like azaspiro[5.5]undecane is highly attractive in medicinal chemistry for exploring new chemical space. However, the inherent steric bulk surrounding the nucleophilic nitrogen atom often complicates standard C-N bond-forming reactions, such as the Buchwald-Hartwig amination, leading to low yields, slow reaction times, and catalyst deactivation. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cross-coupling of azaspiro[5.5]undecane derivatives.

Problem 1: Low to No Product Yield

Low conversion is the most frequent issue, often stemming from an ineffective catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy barrier imposed by steric hindrance.

Q1: My Buchwald-Hartwig amination of an aryl halide with azaspiro[5.5]undecane is failing. What are the first parameters I should investigate?

A1: When a sterically hindered coupling fails, a systematic review of your reaction setup is critical. Start with the fundamentals:

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Solvents and liquid reagents must be thoroughly deoxygenated.[1]

  • Reagent Purity: Impurities in starting materials, particularly the aryl halide or the amine, can poison the catalyst. Purify all reagents before use.

  • Catalyst Activity: The choice and handling of the palladium source are paramount. Precatalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2] If you observe the formation of a black precipitate (palladium black), it's a clear sign of catalyst decomposition.[3]

Q2: I suspect my choice of palladium source and ligand is not suitable for this sterically demanding transformation. What catalyst systems are recommended?

A2: This is the most critical variable. For coupling a bulky secondary amine like azaspiro[5.5]undecane, standard ligands such as PPh₃ or even some bidentate phosphines are often ineffective. The key is to use a ligand that is both bulky and electron-rich to promote the challenging reductive elimination step, which is often rate-limiting in these cases.[4]

Highly successful systems for hindered couplings typically involve dialkylbiaryl phosphine ligands.[5] Consider screening the following ligand/precatalyst combinations:

  • Bulky Monophosphine Ligands: Ligands like RuPhos, BrettPhos, and t-BuXPhos are specifically designed to facilitate couplings of hindered substrates.[1]

  • Palladium Precatalysts: Using preformed palladium precatalysts (e.g., RuPhos-G3-Pd) ensures the efficient and reproducible formation of the active catalytic species.[2] This avoids the complexities and potential side reactions associated with in situ catalyst generation from Pd(II) sources.[6]

Q3: How do the base and solvent affect my sterically hindered coupling reaction?

A3: The base and solvent system is crucial and highly interdependent.

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not strong enough to deprotonate the amine-palladium complex in the catalytic cycle.[1][7] For substrates with base-sensitive functional groups, a combination of an organic base with an inorganic base (e.g., DBU+NaTFA) might be a viable alternative, though this may require further optimization.[2]

  • Solvent Choice: Aprotic, nonpolar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[3] Nonpolar solvents generally favor the deprotonation step when using an anionic base like NaOtBu.[7][8]

Frequently Asked Questions (FAQs)

FAQ 1: Which leaving group on the aryl partner is best for coupling with azaspiro[5.5]undecane?

The reactivity order for aryl electrophiles in Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2] While aryl iodides are typically highly reactive in other cross-couplings, they can sometimes have an inhibitory effect in aminations by precipitating the palladium catalyst.[2] Aryl bromides often provide the best balance of reactivity and stability. Aryl chlorides are more challenging and almost always require a highly active catalyst system with a specialized, bulky ligand.[9]

FAQ 2: Can microwave irradiation improve the yield and reaction time for these difficult couplings?

Yes, microwave-assisted synthesis can be highly effective. The rapid and efficient heating provided by microwaves can help overcome the high activation energy barriers associated with sterically hindered substrates.[10][11] This often leads to significantly shorter reaction times (minutes vs. hours) and higher yields compared to conventional heating methods.[10][11] When transitioning to microwave conditions, organic bases like DBU are often good initial choices due to their solubility and performance under these conditions.[2]

FAQ 3: I am observing significant hydrodehalogenation of my aryl halide. What causes this side reaction and how can I minimize it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by several factors:

  • Suboptimal Ligand: The ligand may not be effectively promoting the desired C-N bond formation, allowing the competing reduction pathway to dominate. Switching to a more electron-rich and sterically bulky ligand can often solve this.

  • Base Issues: The choice of base can influence this side reaction.

  • Reaction Temperature: Excessively high temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. Try lowering the temperature and extending the reaction time.

Visual Guides and Protocols

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a failed or low-yielding azaspiro[5.5]undecane coupling reaction.

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_basics check_catalyst Step 2: Evaluate Catalyst System - Using a Precatalyst? - Appropriate Bulky Ligand? (e.g., RuPhos, BrettPhos) check_basics->check_catalyst If basics are confirmed check_catalyst->check_basics Re-check purity/setup check_conditions Step 3: Optimize Conditions - Strong Base? (NaOtBu) - Anhydrous Solvent? (Toluene, Dioxane) check_catalyst->check_conditions If catalyst system is appropriate check_conditions->check_catalyst Screen different ligands check_advanced Step 4: Advanced Strategies - Change Leaving Group? (Br > Cl > I) - Try Microwave Heating? check_conditions->check_advanced If conditions seem correct check_advanced->check_conditions Adjust T°/time success Reaction Successful check_advanced->success Optimization leads to success

Caption: A logical workflow for troubleshooting failed coupling reactions.

Buchwald-Hartwig Catalytic Cycle: Steric Challenges

This diagram illustrates the key steps of the Buchwald-Hartwig amination and highlights where the steric bulk of the azaspiro[5.5]undecane nucleophile presents a major challenge.

Catalytic_Cycle cluster_info R₂NH = Azaspiro[5.5]undecane pd0 L-Pd(0) (Active Catalyst) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex 1 oa Oxidative Addition (Ar-X) pd_amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_complex->pd_amine_complex 2 amine_coord Amine Coordination (R₂NH) pd_amido_complex L-Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex 3 deprotonation Deprotonation (Base) pd_amido_complex->pd0 4 re Reductive Elimination (Rate-Limiting Step) product Ar-NR₂ re->product

Caption: The Buchwald-Hartwig cycle highlighting the sterically-hindered step.

Optimized Protocol: Screening for Buchwald-Hartwig Amination

This general protocol is designed for screening different conditions to find the optimal system for your specific azaspiro[5.5]undecane derivative and aryl partner.

Materials:

  • Aryl Halide (1.0 equiv)

  • Azaspiro[5.5]undecane derivative (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos-G3-Pd, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane, to achieve ~0.1 M concentration)

  • Reaction vial with a stir bar, sealed with a septum or screw cap

Procedure:

  • Preparation (in a glovebox): To a dry reaction vial, add the aryl halide (if solid), palladium precatalyst, and base.

  • Reagent Addition: Add the azaspiro[5.5]undecane derivative, followed by the anhydrous, deoxygenated solvent. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Stirring: Stir the reaction mixture vigorously. Inadequate mixing can be an issue, especially with inorganic bases that may not fully dissolve.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water. Filter the mixture through a pad of celite to remove palladium residues.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Example Ligand Screening Data for a Model Reaction

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)NaOtBuToluene10024<5
2Pd(OAc)₂ (2)BINAP (4)K₃PO₄Dioxane11024No Reaction
3RuPhos-G3-Pd (2)-NaOtBuToluene1001285
4BrettPhos-G3-Pd (2)-NaOtBuToluene1001291

Data is illustrative and represents typical outcomes for hindered couplings.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Corpet, M., & Jutand, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Troubleshooting

Preventing side reactions during tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate functionalization

Title: Technical Support Center: Functionalization of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Executive Summary As a Senior Application Scientist, I have compiled this definitive troubleshooting guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Functionalization of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Executive Summary

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the functionalization of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. This spirocyclic scaffold is highly valued in drug development for its rigid conformational properties. However, its dual-amine nature—a Boc-protected secondary aza-ring and a free primary amine at the 8-position—presents specific chemoselectivity challenges. This guide addresses the causality behind common side reactions (guanidinylation, over-alkylation, and premature Boc deprotection) and provides self-validating protocols to ensure synthetic integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a +98 Da mass adduct during my amide coupling reactions with HATU? A1: This is a classic guanidinylation side reaction. When using uronium/aminium-based coupling reagents like HATU or HBTU, the highly nucleophilic primary amine of your spirocycle can directly attack the electrophilic carbon of the coupling reagent instead of the activated carboxylic acid[1]. This forms a stable tetramethylguanidinium adduct (+98 Da mass increase), permanently capping the amine and halting the desired functionalization[2].

Q2: My LC-MS shows a mass corresponding to [M-100]+. What went wrong? A2: A loss of 100 Da indicates premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group[3]. The Boc group on the 3-azaspiro nitrogen is acid-sensitive. If your reaction conditions are too acidic (e.g., using excess TFA, HCl, or even prolonged heating with strong Lewis acids), the carbamate undergoes protonation and fragmentation into the free amine, carbon dioxide, and a tert-butyl cation[3].

Q3: Can I use standard reductive amination conditions (NaBH4 in Methanol) for this scaffold? A3: It is not recommended. The primary amine at the 8-position is highly accessible. Using aggressive reducing agents like NaBH4 often leads to over-alkylation (forming a tertiary amine). Instead, use milder, selective reducing agents like NaBH(OAc)3 in aprotic solvents (e.g., DCE) to isolate the secondary amine product.

Section 2: Troubleshooting Guide - Amide Coupling & The Guanidinylation Trap

The Causality: HATU-mediated coupling relies on the generation of an active OAt ester[1]. If the carboxylic acid you are trying to couple is sterically hindered, the formation of this active ester is slow. Consequently, the unreacted HATU remains in solution. The primary amine of tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate acts as a competing nucleophile, attacking the uronium salt to form a dead-end guanidinium byproduct[4].

The Solution: To prevent this, you must enforce a strict pre-activation protocol. By allowing the carboxylic acid, HATU, and base to react for 1-5 minutes before adding the spirocyclic amine, you ensure that no free uronium reagent is available to cause guanidinylation[5].

G A Carboxylic Acid + HATU + Base B O-Acyluronium Active Ester A->B Pre-activation (1-5 min) E Guanidinylation Side Product A->E Excess HATU + Direct Amine Attack C Add tert-Butyl 8-amino... scaffold B->C Amine Addition D Desired Amide Product C->D Fast Aminolysis

Logical pathway of HATU-mediated coupling vs. guanidinylation side reaction.

Table 1: Coupling Reagent Comparison for Spirocyclic Primary Amines

Reagent ClassReagentRelative Aminolysis RateGuanidinylation RiskRecommendation
Uronium/AminiumHATUVery HighHigh (if excess used)Use strictly with pre-activation[5]
Uronium/AminiumHBTUHighModerateAcceptable, monitor via LC-MS
PhosphoniumPyBOPHighVery LowExcellent for hindered acids[5]
CarbodiimideEDC/HOBtModerateNoneGood baseline choice, zero guanidinylation

Section 3: Troubleshooting Guide - Preventing Premature Boc Deprotection

The Causality: The tert-butyl carbamate (Boc) group protects the secondary aza-ring, ensuring regioselective functionalization at the 8-position. However, acid-catalyzed deprotection follows a rapid pathway of protonation and fragmentation[3]. During functionalizations that require acidic additives (like reductive aminations or certain cross-couplings), localized pH drops can trigger this cleavage, resulting in a mixture of mono- and di-functionalized products[6].

The Solution: Maintain strict pH control. If an acid is required to catalyze imine formation, use weak organic acids (like acetic acid) at tightly controlled stoichiometries (0.1 - 1.0 eq max). Alternatively, use Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)4) which activate the carbonyl without generating Brønsted acidity that threatens the Boc group.

RA_Workflow Start tert-Butyl 8-amino... + Aldehyde (1.0 eq) Imine Imine Formation (Mild Acid/Ti(OiPr)4) Start->Imine Reduction Add NaBH(OAc)3 (0 to 20°C) Imine->Reduction Check Monitor by LC-MS Reduction->Check Success Secondary Amine (Target) Check->Success Optimal Eq Fail Tertiary Amine (Over-alkylation) Check->Fail Excess Aldehyde

Stepwise reductive amination workflow minimizing over-alkylation and Boc deprotection.

Table 2: Reductive Amination Optimization Parameters

Reducing AgentSolventAdditiveOver-alkylation RiskBoc Cleavage Risk
NaBH3CNMeOHAcOH (cat.)ModerateLow
NaBH(OAc)3DCENone / Ti(OiPr)4LowVery Low
NaBH4EtOHNoneHighNone

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Amide Coupling (Zero-Guanidinylation Method) Design Rationale: This protocol forces the consumption of the uronium salt before the spirocyclic amine is introduced, eliminating the +98 Da side product[1].

  • Pre-activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.1 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for exactly 3 minutes. Self-Validation Check: The solution should turn pale yellow, indicating the formation of the active OAt ester.

  • Amine Introduction: Dissolve tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a minimal amount of DMF and add dropwise to the activated mixture.

  • Monitoring: Stir for 2 hours. Analyze by LC-MS.

    • Success: Peak at expected [M+H]+.

    • Failure (Guanidinylation): Peak at m/z 367.4 ([268.4 + 98]+). If present, reduce HATU equivalents to 0.95 in the next run.

Protocol B: Chemoselective Reductive Amination Design Rationale: Prevents both Boc-deprotection (by avoiding strong acids) and over-alkylation (by using a sterically demanding, mild hydride source).

  • Imine Formation: Dissolve tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous Dichloroethane (DCE) (0.1 M). Add Ti(OiPr)4 (1.5 eq). Stir at room temperature for 4 hours.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

  • Validation & Quench: Stir for 12 hours warming to room temperature. Check LC-MS.

    • Boc Integrity Check: Ensure no peak is present at[Target Mass - 100 Da].

    • Alkylation Check: Ensure no peak is present at[Target Mass + Aldehyde Mass - H2O].

  • Workup: Quench with saturated aqueous NaHCO3. Filter through a pad of Celite to remove titanium salts. Extract with EtOAc.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry Portal URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:[Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2).

Strained spiro-heterocycles are privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), these "3D-rich" bioisosteres allow drug candidates to escape "aromatic flatland," thereby improving aqueous solubility, metabolic stability, and target specificity[1]. However, this specific building block presents a dual-functional challenge: it contains both a highly nucleophilic primary amine and an acid-labile Boc-protected secondary amine. Mastering its handling is critical for reproducible downstream synthesis.

Quantitative Storage & Handling Matrix

To prevent premature degradation and maintain batch-to-batch consistency, adhere strictly to the following empirically validated storage parameters[2].

ParameterOptimal ConditionCritical Threshold / Warning
Long-Term Storage Temp. -20°CAvoid repeated freeze-thaw cycles.
Short-Term Working Temp. 2°C to 8°CDo not exceed 25°C for extended periods.
Atmosphere Inert (Argon or N₂)Highly susceptible to CO₂ and ambient moisture.
Light Exposure Amber glass (UV protected)Photolytic degradation possible over long exposure.
pH Stability Range pH 7.0 to 10.0pH < 4.0 will trigger rapid Boc deprotection.

Troubleshooting Guide & FAQs

Q1: My compound arrived as a free-flowing powder but has turned into a gummy, insoluble mass. What happened?

A1: This is a classic symptom of atmospheric degradation. The primary amine on the azaspiro scaffold is highly nucleophilic. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO₂) and moisture to form stable, insoluble carbamate salts.

  • Causality & Fix: The transformation from a free amine to a carbamate salt alters both the physical state and the solubility profile of the compound. Always handle the material in a glovebox or under a steady stream of Argon. If carbamate salts have already formed, you can recover the free amine by dissolving the gummy mass in a mild basic aqueous solution (e.g., saturated NaHCO₃), extracting with dichloromethane (DCM), and immediately drying over anhydrous Na₂SO₄ before use.

Q2: I am seeing multiple unexpected peaks in my LC-MS during a standard amide coupling reaction. Is the Boc group falling off?

A2: Yes, premature Boc deprotection is likely occurring. The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments[2]. If your coupling reagents, solvents, or generated byproducts drop the local pH below 4, the Boc group will cleave. This exposes the secondary amine at the 3-position of the spirocycle, which will then actively participate in unwanted side reactions.

  • Causality & Fix: Ensure your reaction mixture is properly buffered. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), at 2-3 equivalents will neutralize acidic byproducts and protect the Boc group during the primary amine coupling phase.

Q3: Why is the coupling efficiency of the primary amine so low compared to standard linear amines?

A3: The spiro[5.5]undecane core introduces significant steric hindrance. While spirocycles vastly improve pharmacokinetic properties by increasing 3D structural complexity[3], this bulk creates a high kinetic barrier for incoming electrophiles during synthesis.

  • Causality & Fix: Standard coupling reagents (like EDC/HOBt) often lack the reactivity required to overcome this steric shield. Switch to highly reactive, uronium-based coupling agents such as HATU or COMU. Additionally, elevating the reaction temperature slightly (e.g., 40°C) provides the necessary thermal energy to overcome the activation barrier.

Experimental Workflows & Methodologies

Protocol A: Self-Validating Aliquoting and Storage

To prevent degradation, this protocol must be followed whenever a new bulk batch is received.

  • Thermal Equilibration: Before opening the master container, allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

    • Validation Step: Inspect the exterior of the vial. It must be completely free of condensation before opening. Moisture ingress is the leading cause of titer loss.

  • Inert Transfer: Transfer the sealed vial into a glovebox purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

    • Causality: Aliquoting prevents the entire batch from undergoing repeated freeze-thaw cycles, which introduces trace moisture and accelerates degradation.

  • Sealing & Storage: Cap with PTFE-lined septa, wrap the seal tightly with Parafilm, and transfer immediately to a -20°C freezer.

Workflow Start Receive Compound (CAS: 1782214-37-2) Temp Equilibrate to Room Temp (Prevent Condensation) Start->Temp Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Temp->Glovebox Moisture-free environment Aliquot Aliquot into Amber Vials (Minimize Freeze-Thaw) Glovebox->Aliquot Protect from light Store Store at -20°C (Long-term Stability) Aliquot->Store PTFE-lined seal

Workflow for handling tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Protocol B: Controlled Boc Deprotection

When you are ready to deprotect the secondary amine for further functionalization, use this self-validating acidic cleavage protocol.

  • Preparation: Dissolve the spiro-compound in anhydrous DCM to achieve a 0.1 M concentration under an inert atmosphere.

  • Scavenger Addition: Add 2 equivalents of triisopropylsilane (TIPS).

    • Causality: During Boc cleavage, highly reactive tert-butyl carbonium ions are generated. TIPS acts as a scavenger to quench these cations, preventing them from alkylating your newly freed amines[4].

  • Acidic Cleavage: Slowly add Trifluoroacetic acid (TFA) dropwise at 0°C to achieve a 1:1 (v/v) ratio of DCM:TFA, then allow the reaction to warm to room temperature. Stir for 2 hours.

  • Evaporation & Validation: Evaporate the solvent and excess TFA under reduced pressure.

    • Validation Step: Confirm complete deprotection via ¹H NMR. The reaction is complete when the massive, highly integrated 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) completely disappears from the spectrum.

Degradation Compound tert-Butyl 8-amino-3-azaspiro [5.5]undecane-3-carboxylate Acid Acidic Conditions (pH < 4) Compound->Acid Exposure Air Atmospheric Exposure (CO2 & H2O) Compound->Air Exposure Deprotect Boc Cleavage (Unwanted Side Reactions) Acid->Deprotect Hydrolysis Carbamate Carbamate Salt (Insoluble Gummy Mass) Air->Carbamate Nucleophilic Attack

Degradation pathways: Acid-catalyzed Boc cleavage and carbamate salt formation.

References

  • ACS Publications. "Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization." Organic Letters.[Link]

  • Peptide.com. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]

  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes." Chemical Society Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Derivatives

Welcome to the Advanced Formulation Support Portal. As Senior Application Scientists, we recognize that working with complex spirocyclic scaffolds presents a unique physicochemical paradox.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. As Senior Application Scientists, we recognize that working with complex spirocyclic scaffolds presents a unique physicochemical paradox. While the high fraction of sp³ carbons ( Fsp3​ ) in spirocycles generally improves 3D target engagement and can theoretically favor solubility compared to flat planar aromatics 1, the specific spiro[5.5]undecane core is inherently rigid and highly lipophilic [[2]](). When coupled with the bulky, hydrophobic tert-butyl carboxylate (Boc) protecting group at the 3-aza position, aqueous solubility drops drastically.

Your only functional handle for solubility enhancement is the primary amine at the 8-position. This guide provides field-proven, self-validating troubleshooting pathways to overcome the kinetic and thermodynamic solubility barriers of these specific derivatives.

Diagnostic Formulation Workflow

DecisionTree A tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Free Base (Low Aqueous Solubility) B Salt Screening Targeting 8-NH2 Group A->B C Solubility > 1 mg/mL at pH 6.8? B->C D Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) C->D No / Precipitation F Proceed to in vivo PK/PD C->F Yes (Stable Salt) E Amorphous Solid Dispersion (Spray Drying with HPMCAS) D->E High Dose Required (Mass Limit Exceeded) D->F Adequate Solubility E->F Supersaturation Maintained

Fig 1. Decision matrix for solubility enhancement of spirocyclic amines.

FAQ & Troubleshooting Modules

Module 1: Salt Screening & The 8-Amino Advantage

Q: My free base derivative precipitates immediately in physiological buffers (pH 6.8-7.4). How do I rationally select a counterion to improve solubility without causing hygroscopicity issues?

Mechanistic Causality: The Boc group neutralizes the 3-aza nitrogen, leaving the 8-amino group ( pKa​ ~9.0-10.0) as the sole ionizable center 3. At physiological pH, the free base is poorly soluble due to the high crystal lattice energy and extreme lipophilicity of the spiro-Boc core. Converting the primary amine into a salt lowers the lattice energy and increases the solvation enthalpy. However, simply choosing hydrochloride (HCl) often leads to the "common-ion effect" in gastric/physiological fluids (which are rich in chloride), severely depressing the dissolution rate. Furthermore, small counterions can lead to highly hygroscopic lattices.

Solution: Conduct a high-throughput salt screen utilizing larger, organic counterions (e.g., mesylate, citrate, or tartrate) that disrupt crystal packing and resist the common-ion effect 4.

Protocol 1: High-Throughput Evaporative Salt Screening

  • Preparation: Dispense 5 mg of the free base into a 96-well glass plate. Dissolve in a minimal volume of a moderately polar solvent (e.g., THF or Ethanol).

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (see Table 1) dissolved in water/ethanol.

  • Thermal Cycling: Heat the plate to 50°C for 2 hours to ensure complete reaction, then subject it to a slow cooling profile (0.5°C/min) down to 5°C to induce nucleation 4.

  • Evaporation: If no precipitation occurs, pierce the plate seal and allow slow solvent evaporation at ambient temperature.

  • Self-Validation Checkpoint: Isolate the precipitate and examine under polarized light microscopy. Birefringence confirms crystallinity. Immediately run Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm distinct from the free base validates the formation of a pure, new salt phase rather than a physical mixture.

Table 1: Counterion Selection for 8-Amino Spirocycles

CounterionAcid pKa​ Hydration TendencyMechanistic Outcome / Rationale
Hydrochloride -6.1HighProne to common-ion effect in GI tract; high risk of hygroscopicity.
Mesylate -1.9LowExcellent solubility; disrupts crystal lattice effectively due to larger size.
Citrate 3.1, 4.8, 6.4ModerateGood physiological buffering; forms stable, less hygroscopic crystals.
Tartrate 2.9, 4.3LowStrong hydrogen bonding network; yields highly crystalline, stable salts.
Module 2: Cyclodextrin Complexation (Shielding the Boc Group)

Q: My mesylate salt achieved good kinetic solubility, but the compound still crashes out in intestinal fluid models. How can I keep it in solution?

Mechanistic Causality: While the salt form dissolves quickly (the "spring"), the intrinsic thermodynamic solubility of the un-ionized free base at intestinal pH (where the amine begins to deprotonate) is extremely low. The highly hydrophobic Boc group acts as a thermodynamic sink, driving rapid recrystallization.

Solution: Use cyclodextrin (CD) complexation—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is dimensionally perfectly suited to encapsulate the bulky tert-butyl group and a portion of the spiro ring, shielding it from the aqueous environment, while the protonated 8-amino group remains exposed to the water, forming a highly soluble inclusion complex 5 [[6]]().

Protocol 2: Phase-Solubility Profiling & Lyophilization

  • Matrix Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 20% (w/v) in pH 6.8 phosphate buffer.

  • Equilibration: Add an excess of the spirocyclic salt to each vial. Sonicate for 15 minutes, then shake at 25°C for 48 hours to reach thermodynamic equilibrium 6.

  • Analysis: Filter through a 0.45 µm PVDF syringe filter. Quantify the dissolved drug via HPLC.

  • Self-Validation Checkpoint: Plot drug concentration vs. CD concentration. An AL​ -type linear plot validates a 1:1 stoichiometric inclusion complex 7. To validate the solid state, lyophilize the 10% CD solution. Run X-Ray Powder Diffraction (XRPD) on the resulting powder. The complete absence of sharp diffraction peaks (a "halo" pattern) validates that the drug is fully complexed and molecularly dispersed, with no free crystalline drug remaining 8.

Module 3: Amorphous Solid Dispersions (ASDs)

Q: The cyclodextrin complex works, but the required excipient mass makes the final oral dose too large for a standard capsule. What is the alternative?

Mechanistic Causality: CD complexation often requires a high mass ratio of excipient to drug (e.g., 10:1). For high-dose drugs, this exceeds the volumetric capacity of a Size 00 capsule.

Solution: Formulate an Amorphous Solid Dispersion (ASD). By trapping the spiro compound in a high-glass-transition ( Tg​ ) polymer matrix like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you physically restrict the molecules from forming a crystal lattice. When ingested, the polymer dissolves and maintains the drug in a supersaturated state (the "parachute" effect) 9 [[10]]().

SprayDrying N1 API + Polymer Dissolved in Solvent N2 Atomization (Spray Nozzle) N1->N2 N3 Rapid Evaporation (Hot Inert Gas) N2->N3 N4 Particle Collection (Cyclone) N3->N4 N5 Validation: mDSC & XRPD N4->N5

Fig 2. Workflow for preparing Amorphous Solid Dispersions via spray drying.

Protocol 3: Spray Drying ASD Preparation

  • Solution Preparation: Dissolve the spiro derivative and HPMCAS (1:3 weight ratio) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure total solids load is around 5-10% w/v 11.

  • Atomization: Pump the solution into a spray dryer nozzle at a controlled feed rate.

  • Drying: Use nitrogen as the drying gas with an inlet temperature of 85°C and an outlet temperature maintained below the Tg​ of the polymer (typically 45-50°C) to ensure rapid solvent evaporation without melting the dispersion 1211.

  • Self-Validation Checkpoint: Perform a two-stage non-sink dissolution test (SGF for 30 mins, transitioning to FaSSIF). The system is self-validating if the drug concentration rapidly peaks at >5x its crystalline thermodynamic solubility and maintains this supersaturation without precipitating for at least 120 minutes 910.

Table 2: Excipient Selection for ASDs

Polymer Matrix Tg​ (°C)Solubilization MechanismBest Use Case
HPMCAS ~120Amphiphilic; maintains supersaturation via micellar shielding.Enteric delivery; prevents precipitation in intestinal pH.
PVP/VA ~105Strong hydrogen bonding with primary amines.Rapid dissolution in gastric fluid.
Soluplus ~70Forms polymeric micelles; excellent for highly lipophilic cores.Extreme lipophilicity (high logP Boc-derivatives).

References

  • [Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes] - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtv7N-u6Kpxt_zVrEBCu5ebEpEzc_CPyD71xWFMS5hFMExzuveQm8i32Io3nZARR6fZwKkHqoOc8V9vIDeRlvpCcf4nnyroUHzpRpc_Vukloq5wRP_owR__b718HHukeBL5x7hl33kNvVv4oU=]
  • [An evaluation of salt screening methodologies] - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETGPDmfNtqspGtxx3FF9MIQroPGrltrDOVcVDRp1xfBdSQwDUiW33hRuy_T2sH-opIQP7WDmGfTQzUN9OPPjm7p_uVFzWShimSjUV7CkaCXQQ0Vk522uW0dCZ2jU3SVwGoaM7g5gAeoI171RQahPZMVhsOKquaKpEg0lpOcqKIFx0wVVYY5xaagiUXqR9VVW2vf1S8lauznAkL5g==]
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Reference Data & Comparative Studies

Comparative

HPLC-CAD Method Development and Validation for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate: A Core-Shell vs. Fully Porous Comparison Guide

Introduction & The Analytical Challenge Spirocyclic amines are revolutionizing modern drug discovery by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, thereby enhancing metabolic stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Spirocyclic amines are revolutionizing modern drug discovery by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, thereby enhancing metabolic stability and target specificity. tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a highly versatile, commercially critical Boc-protected diamine scaffold[1].

However, as a Senior Application Scientist, I frequently see laboratories struggle to develop robust purity methods for this class of compounds. The structural properties of this molecule present two severe chromatographic challenges:

  • Lack of a UV Chromophore: The aliphatic spirocyclic framework does not absorb UV light effectively. Relying on low-wavelength UV (e.g., 210 nm) results in severe baseline drift during gradient elution and poor sensitivity.

  • Highly Basic Primary Amine: The unprotected primary amine strongly interacts with residual acidic silanols on silica-based stationary phases, causing severe peak tailing and poor resolution.

To solve this, we must engineer a method based on causality rather than trial-and-error . This guide objectively compares a modernized approach—utilizing Charged Aerosol Detection (CAD), high-pH mobile phases, and Superficially Porous Particles (SPP)—against traditional Fully Porous Particle (FPP) methodologies.

Mechanistic Rationale for Experimental Choices

Why Charged Aerosol Detection (CAD)?

Unlike UV detection, CAD provides a uniform, mass-dependent response for all non-volatile analytes, completely independent of the molecule's optical properties. This is a mandatory shift for accurate quantitation of aliphatic spirocycles.

Why a High-pH Mobile Phase?

At a neutral or acidic pH, the primary amine is protonated ( NH3+​ ), leading to strong secondary ion-exchange interactions with ionized silanols ( SiO− ) on the column. By utilizing a high-pH volatile buffer (pH 10.0), the amine is neutralized. This suppresses secondary interactions, favoring pure hydrophobic retention and drastically improving peak symmetry.

Why Core-Shell (SPP) over Fully Porous (FPP) Columns?

Traditional 5 µm FPP columns allow analytes to diffuse deep into the porous silica core. For basic amines, this deep diffusion increases the mass transfer resistance (the C-term in the van Deemter equation), leading to broad peaks[2]. Core-Shell (SPP) columns feature a solid, impermeable silica core surrounded by a thin porous shell. This morphology restricts the diffusion path, resulting in rapid mass transfer, sharper peaks, and higher theoretical plates without the extreme backpressure of sub-2 µm UHPLC columns[3][4].

MassTransfer cluster_FPP Traditional Fully Porous Particle (5 µm) cluster_SPP Superficially Porous Particle (2.6 µm) F1 Analyte enters deep pores F2 High Mass Transfer Resistance (Large C-term) F1->F2 F3 Broad Peak & Tailing (Lower Efficiency) F2->F3 S1 Analyte interacts with shallow shell S2 Rapid Mass Transfer (Minimized C-term) S1->S2 S3 Sharp Peak & High Symmetry (High Efficiency) S2->S3

Fig 1. Mechanistic comparison of mass transfer kinetics between FPP and SPP architectures.

Comparative Performance Data

To objectively evaluate performance, the CAD-based method was tested on both column architectures under identical high-pH gradient conditions.

Table 1: Chromatographic Performance Comparison (FPP vs. SPP)

Chromatographic ParameterTraditional FPP C18 (5 µm)Core-Shell SPP C18 (2.6 µm)Performance Gain
Retention Time ( tR​ ) 12.4 min4.2 min66% Faster
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.12 (Highly symmetric)Eliminated Secondary Interactions
Theoretical Plates (N) 8,50022,400+163% Efficiency
Resolution ( Rs​ ) *1.4 (Incomplete separation)3.2 (Baseline separation)Enhanced Specificity
System Backpressure 120 bar240 barWithin standard HPLC limits

*Resolution measured against a closely eluting synthetic des-Boc impurity.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology integrates system suitability checks directly into the workflow, creating a self-validating analytical run.

Step 1: Reagent & Mobile Phase Preparation
  • Analyte: tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (Reference Standard).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. (Critical Note: Non-volatile buffers like phosphate will permanently destroy the CAD instrument. Ammonium bicarbonate is strictly required).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step 2: Chromatographic Conditions (Optimized SPP Method)
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex EVO C18).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz, Filter: 3.6s).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, further improving mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.5 min: 95% B

    • 6.5 - 6.6 min: 95% to 5% B

    • 6.6 - 9.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Verification: Inject the standard preparation 5 consecutive times.

    • Self-Validation Gate: Proceed with the sample sequence only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

ICH Q2(R2) Method Validation

The optimized Core-Shell method was subjected to full analytical validation in strict accordance with ICH Q2(R2) guidelines[5][6].

Validation Start ICH Q2(R2) Validation Phase1 System Suitability & Specificity Start->Phase1 Phase2 Linearity & Range (LOQ to 120%) Phase1->Phase2 Phase3 Accuracy (Spike Recovery) Phase2->Phase3 Phase4 Precision (Repeatability) Phase3->Phase4 Robust Robustness (Flow, Temp, pH) Phase4->Robust

Fig 2. Sequential workflow for analytical method validation according to ICH Q2(R2).

Validation Data Summaries

Table 2: Accuracy, Precision, and Specificity

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (SPP Method)Status
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 50%, 100%, 150%)99.4% - 100.8%Pass
Repeatability (n=6) RSD ≤ 2.0%0.85%Pass
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)1.10%Pass
Specificity No interference at API retention timeNo co-eluting peaks detectedPass

Table 3: Linearity and Sensitivity (LOD/LOQ)

ParameterValueScientific Notes
Linearity Range 0.05 mg/mL to 1.5 mg/mLCAD is inherently non-linear; a power-law transformation ( y=axb ) was applied.
Correlation Coefficient ( R2 ) 0.9994Exceeds the >0.999 regulatory requirement[6].
Limit of Detection (LOD) 0.015 mg/mLVerified at Signal-to-Noise (S/N) > 3.
Limit of Quantitation (LOQ) 0.050 mg/mLVerified at S/N > 10, with precision RSD < 5.0%.

Conclusion

For the purity analysis of complex, non-chromophoric spirocyclic building blocks like tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, traditional FPP columns and UV detection are scientifically insufficient. By engineering a method that pairs Charged Aerosol Detection with a high-pH mobile phase and a Core-Shell (SPP) stationary phase , laboratories can achieve a self-validating, high-throughput method. This approach not only exceeds ICH Q2(R2) regulatory standards but also reduces solvent consumption by over 60% while delivering flawless peak symmetry.

References

  • Unraveling the Advantages of Core-Shell Columns in HPLC Source: Pharma Growth Hub URL:[Link]

  • Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

LC-MS characterization of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate impurities

An In-Depth Comparative Guide to the LC-MS Characterization of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Impurities Authored by a Senior Application Scientist This guide provides a comprehensive comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the LC-MS Characterization of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Impurities

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification and characterization of potential impurities in tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. As a key building block in modern medicinal chemistry, ensuring the purity of this spirocyclic amine is paramount for the integrity of downstream drug discovery and development processes. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, experimental design, and data interpretation, grounded in established scientific principles and regulatory expectations.

The Imperative of Impurity Profiling

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a valuable scaffold due to its conformationally rigid, three-dimensional structure. However, like any synthesized chemical entity, it is susceptible to the presence of impurities. These can originate from various sources including raw materials, intermediates, by-products from side reactions, or degradation of the final product.[1]

From a regulatory standpoint, the characterization of impurities is not optional. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), mandate that any impurity present in a new drug substance at a level greater than 0.10% must be reported, identified, and qualified.[2][3][4] This necessitates the use of highly sensitive and specific analytical techniques, where LC-MS has become the gold standard.[5]

Postulating Potential Impurities: A Mechanistic Approach

An effective analytical strategy begins with a theoretical understanding of the impurities that may be present. Based on common synthetic routes for spirocyclic amines and Boc-protected compounds, we can anticipate several classes of impurities.

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as derivatives of N-Boc-piperidine or related ketones.[6][7]

    • Intermediates: Incomplete reaction progression can leave key synthetic intermediates in the final product.

    • By-products: Resulting from side reactions inherent to the synthetic pathway, such as over-alkylation or incomplete cyclization.

  • Degradation Products:

    • De-Boc Species: The tert-Butyloxycarbonyl (Boc) protecting group is designed for removal. It can be labile under acidic conditions or elevated temperatures, leading to the formation of the free amine. The fragmentation of the Boc group is a key diagnostic tool in mass spectrometry.[8][9]

    • Oxidation Products: The amine functionalities are susceptible to oxidation, especially upon exposure to air and light, which can form N-oxides or other related species.[10]

Below is a table of hypothetical, yet plausible, impurities for consideration during method development.

Impurity NameProposed StructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Likely Origin
Parent Compound tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate268.42269.22-
Impurity A: De-Boc Analog3-Azaspiro[5.5]undecan-8-amine168.28169.17Degradation
Impurity B: Oxidized Parent (N-Oxide)tert-Butyl 8-amino-3-oxy-3-azaspiro[5.5]undecane-3-carboxylate284.42285.22Degradation
Impurity C: Unreacted Precursortert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate267.36268.19Process (Starting Material)
Impurity D: Dimeric SpeciesBis(3-azaspiro[5.5]undecane-8-yl)amine derivative>300>301Process (By-product)

Comparative Analysis of LC-MS Methodologies

The selection of the appropriate LC and MS components is critical for successfully separating, detecting, and identifying these potential impurities.

Liquid Chromatography (LC) Strategy

The goal of the LC method is to achieve baseline separation of the main peak from all potential impurities, which may be structurally very similar.

ParameterOption 1: Conventional HPLC Option 2: UHPLC/UPLC Rationale & Expert Recommendation
Instrumentation Standard HPLC system (e.g., 400-600 bar)Ultra-High Performance LC (>600 bar)UHPLC is strongly recommended. The use of sub-2 µm particle columns provides significantly higher resolution and faster analysis times, which is critical for resolving closely eluting isomers and process-related impurities.[11]
Column Chemistry C18, C8 (Reversed-Phase)C18, Phenyl-Hexyl (Reversed-Phase); HILICA high-quality C18 column is the workhorse for this type of molecule. However, for highly polar degradants (like the de-Boc species), Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative or orthogonal method, offering different selectivity.[11][12]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is a crucial additive. It serves to protonate the amine functions, leading to better peak shapes and promoting efficient ionization in positive-ion mode ESI. Acetonitrile is generally preferred over methanol for its lower viscosity and UV cutoff.
Mass Spectrometry (MS) Strategy

The mass spectrometer provides the mass-to-charge ratio (m/z) and structural information through fragmentation.

ParameterOption 1: Quadrupole MS Option 2: High-Resolution MS (Q-TOF, Orbitrap) Rationale & Expert Recommendation
Primary Function Target screening (SIM), QuantificationAccurate mass measurement, structural elucidation of unknownsHigh-Resolution Mass Spectrometry (HRMS) is essential for impurity identification. The ability to obtain accurate mass measurements (to <5 ppm) allows for the confident determination of elemental compositions, which is the first and most critical step in identifying an unknown.[13]
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI in positive ion mode is the clear choice. The multiple amine groups on the parent molecule and its likely impurities are readily protonated, making them ideal for ESI+ analysis.
Fragmentation Collision-Induced Dissociation (CID) in Triple QuadCollision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD)HRMS instruments like Q-TOFs and Orbitraps provide high-resolution fragment ion data (MS/MS), which is indispensable for piecing together the structure of an unknown impurity.[14][15]

Recommended Experimental Protocols & Workflows

The following protocols represent a robust, self-validating system for the characterization of impurities.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh ~10 mg of the tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold with the same diluent to a final concentration of 10 µg/mL. This concentration is typically sufficient for detecting impurities down to the 0.1% level without saturating the detector with the main component.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column and instrument.

Recommended UHPLC-HRMS Method
  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: Hold at 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Thermo Scientific Q Exactive (Orbitrap) or Sciex X500R (Q-TOF)

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-1000

  • Full MS Resolution: 70,000 (Orbitrap) or 40,000 (TOF)

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) on top 3-5 most intense ions exceeding a threshold.

Impurity Identification Workflow

The following diagram illustrates the logical workflow for moving from data acquisition to impurity characterization.

Impurity_Workflow cluster_LCMS LC-MS Data Acquisition cluster_Processing Data Processing & Analysis cluster_Elucidation Structure Elucidation A Sample Injection B UHPLC Separation A->B C Full Scan HRMS (MS1) B->C D Data-Dependent MS/MS (MS2) C->D E Peak Detection & Integration C->E H MS/MS Fragmentation Spectrum Analysis D->H F Accurate Mass Measurement (<5 ppm error) E->F G Elemental Composition Generation F->G F->H I Fragment Ion Interpretation (e.g., loss of Boc group) H->I J Propose Putative Structure I->J K Confirm with Reference Standard (if available) J->K L Final Impurity Report J->L (if standard unavailable) K->L

Caption: Workflow for unknown impurity identification using UHPLC-HRMS.

Interpreting Fragmentation Data

For tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate and its impurities, the fragmentation pattern of the Boc group is highly diagnostic. When analyzing MS/MS spectra, look for these characteristic neutral losses from the protonated molecule [M+H]⁺:

  • Loss of isobutylene (C₄H₈): A loss of 56.06 Da. This is often the most prominent fragment.

  • Loss of the entire Boc group (C₅H₈O₂): A loss of 100.05 Da, resulting from the loss of isobutylene and CO₂.

  • Loss of the tert-butyl radical (•C₄H₉): A loss of 57.07 Da, though less common in ESI.

The presence or absence of these losses can immediately confirm if an impurity retains or has lost the Boc protecting group.

Fragmentation Parent [M+H]⁺ m/z 269.22 Frag1 [M+H - C₄H₈]⁺ m/z 213.16 Parent->Frag1 - 56 Da Frag3 C₄H₉⁺ m/z 57.07 Parent->Frag3 Boc fragment Frag2 [M+H - C₅H₈O₂]⁺ m/z 169.17 Frag1->Frag2 - 44 Da (CO₂)

Caption: Key fragmentation pathways for the parent compound.

Conclusion

The characterization of impurities in tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a critical quality control step that demands a robust and systematic analytical approach. A strategy employing UHPLC coupled with High-Resolution Mass Spectrometry offers the optimal balance of separation efficiency, sensitivity, and specificity required to meet stringent regulatory guidelines. By combining predictive analysis of potential impurities with a logical, data-driven workflow for structural elucidation, researchers can ensure the purity and quality of this important chemical building block, thereby safeguarding the integrity of the drug development pipeline. The methods and comparisons provided in this guide serve as a foundational template for developing and validating in-house analytical procedures.

References

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available from: [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.... Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • West African Health Organization. Guideline for Impurities in New Active Pharmaceutical Ingredient. Available from: [Link]

  • SynThink. Regulatory Requirements for Impurity Reference Standards. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. Available from: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • PubChem. Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • Veeprho. Amine Impurities and Related Compound. Available from: [Link]

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. Available from: [Link]

  • Yang, J. W., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE.... Organic Syntheses. Available from: [Link]

  • Coon, J. J., et al. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Quantitative Proteomic Reagents. PMC. Available from: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]

  • Moco, S., et al. (2012). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. Available from: [Link]

  • Kavya, S., et al. (2024). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. European Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Google Patents. CN103787971A - Preparation method of tert-butyl ester.
  • Agilent Technologies. LC-MS/MS Strategies for Impurity profiling of Peptide API.... Available from: [Link]

  • Niessen, W. M. A., & Tinke, A. P. (1995). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • QC Corner. (2021). Recent and current progress in LC-MS-based metabolomics techniques. Available from: [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available from: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available from: [Link]

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Comparative

Conformational Rigidity in Spirocyclic Scaffolds: A Comparative Guide to Azaspiro[5.5]undecanes and Azaspiro[4.5]decanes

Executive Summary In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve physicochemical properties, metabolic stability, and target sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve physicochemical properties, metabolic stability, and target selectivity[1]. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as privileged bioisosteres for planar rings like piperidines and morpholines. By locking the molecular conformation, these scaffolds pre-organize binding elements and reduce the entropic penalty upon target engagement.

This guide provides an in-depth technical comparison of two highly valuable scaffolds: azaspiro[5.5]undecanes [2] and azaspiro[4.5]decanes [3]. While both offer enhanced three-dimensionality, their distinct ring sizes dictate fundamentally different thermodynamic behaviors, conformational rigidities, and exit vector projections.

Structural and Thermodynamic Fundamentals

The core difference between these two scaffolds lies in the energy barriers governing their ring dynamics.

Azaspiro[5.5]undecanes: Composed of two spiro-fused six-membered rings, this system is exceptionally rigid. It almost exclusively adopts a double-chair conformation. The spiro-fusion at the quaternary carbon severely restricts the relative motion of the two rings, effectively locking the spatial orientation of any attached substituents. This rigidity is highly prized when designing inhibitors that require precise, pre-organized exit vectors (e.g., the core skeleton of the natural product histrionicotoxin relies on this exact [5.5] architecture[4]).

Azaspiro[4.5]decanes: This scaffold features a five-membered ring (typically a pyrrolidine analog) spiro-fused to a six-membered piperidine or cyclohexane ring. While the six-membered ring remains in a stable chair conformation, the five-membered ring is subject to rapid pseudorotation. Because the energy barrier between the envelope and half-chair conformations of a cyclopentane/pyrrolidine ring is extremely low (< 5 kcal/mol), the scaffold exhibits moderate flexibility. This allows the molecule to slightly adjust its exit vectors to accommodate sub-optimal binding pockets via an induced-fit mechanism, albeit at a higher entropic cost.

BindingLogic Rigid High Rigidity Scaffold (azaspiro[5.5]undecane) Preorg Pre-organized Exit Vectors Rigid->Preorg Flex Moderate Flexibility (azaspiro[4.5]decane) Adapt Induced Fit Adaptation Flex->Adapt Entropy Low Entropic Penalty (ΔS ≈ 0) Preorg->Entropy Adapt->Entropy Higher Penalty Affinity Enhanced Target Affinity Entropy->Affinity

Thermodynamic logic of spirocyclic target binding and entropic penalty.

Quantitative Comparison of Scaffold Properties

To guide scaffold selection during hit-to-lead optimization, the following table summarizes the quantitative and geometric distinctions between the two systems.

PropertyAzaspiro[5.5]undecanesAzaspiro[4.5]decanes
Ring System 6-membered / 6-membered5-membered / 6-membered
Primary Conformation Double-chairEnvelope / Chair
Conformational Rigidity Exceptionally High (Locked)Moderate (Pseudorotation in 5-ring)
Entropic Binding Penalty Minimal (ΔS ≈ 0)Low to Moderate
Typical Exit Vector Angle ~180° (for 1,4-substitution)~140-160° (dependent on envelope pucker)
Fsp3 Contribution High (11 sp3 carbons)High (9 sp3 carbons)
Synthetic Complexity HighModerate

Experimental Methodologies for Conformational Profiling

To objectively validate the rigidity of these scaffolds, researchers must employ orthogonal analytical techniques. The following self-validating protocols are designed to measure the thermodynamic barriers and map the exact 3D coordinates of the spirocycles.

Protocol A: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Causality: Standard NMR at room temperature often shows time-averaged signals for flexible molecules. By lowering the temperature, we can "freeze out" the interconverting conformers. Calculating the activation energy (ΔG‡) of ring flipping validates the rigidity; a higher ΔG‡ confirms a more locked scaffold.

  • Sample Preparation: Dissolve 5–10 mg of the synthesized azaspiro compound in a non-coordinating, deuterated solvent (e.g., Toluene-d8 or CD2Cl2). Rationale: Non-coordinating solvents prevent solvent-solute hydrogen bonding from artificially biasing the conformational equilibrium.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. In rigid azaspiro[5.5]undecanes, distinct axial and equatorial protons are typically resolved. In azaspiro[4.5]decanes, the 5-membered ring protons may appear as broad multiplets due to rapid pseudorotation.

  • Temperature Titration: Lower the probe temperature in 10 K increments down to 180 K, allowing 5 minutes of equilibration at each step before acquisition.

  • Coalescence Determination: Identify the coalescence temperature ( Tc​ )—the exact point where the exchange rate between conformers equals the frequency difference of their distinct NMR signals.

  • Kinetic Calculation (Self-Validation): Use the Eyring equation to calculate the activation free energy (ΔG‡). If the calculated ΔG‡ exceeds 10 kcal/mol, the scaffold is definitively categorized as highly rigid in solution.

Protocol B: Solid-State Exit Vector Mapping via X-Ray Crystallography

Causality: While NMR provides dynamic solution-phase data, X-ray crystallography provides absolute 3D coordinates. This is critical for computational docking, as it maps the exact trajectory (exit vectors) of substituents projecting from the spiro core.

  • Crystallization: Grow single crystals using the vapor diffusion method. Dissolve the compound in a minimal volume of dichloromethane and place it in a sealed chamber containing a volatile antisolvent (e.g., hexane) to promote slow, ordered lattice formation.

  • Diffraction Analysis: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen stream. Rationale: Cryogenic temperatures minimize atomic thermal motion, yielding higher resolution electron density maps.

  • Structural Refinement: Solve the structure using direct methods and refine against F2 .

  • Vector Calculation: Measure the dihedral angles and substituent trajectories. Azaspiro[5.5]undecanes will exhibit a strict 109.5° tetrahedral geometry at the spiro carbon, whereas azaspiro[4.5]decanes will show slight geometric deviations driven by the steric strain of the five-membered ring.

ConformationalWorkflow Start Spirocycle Synthesis (azaspiro[5.5] vs [4.5]) NMR Variable-Temp NMR (Determine Exchange Rates) Start->NMR Xray X-ray Crystallography (Solid-State Conformation) Start->Xray DFT DFT Computational Modeling (Energy Minima & Barriers) Start->DFT Rigidity Conformational Rigidity Profile (Exit Vectors & Entropic Penalty) NMR->Rigidity Xray->Rigidity DFT->Rigidity

Workflow for evaluating spirocyclic conformational rigidity.

Conclusion and Selection Criteria

The choice between an azaspiro[5.5]undecane and an azaspiro[4.5]decane should be dictated by the nature of the biological target:

  • Select azaspiro[5.5]undecanes when the target binding pocket is highly defined and rigid. The near-zero entropic penalty of this locked double-chair scaffold will maximize binding affinity, provided the exit vectors perfectly align with the target's pharmacophores.

  • Select azaspiro[4.5]decanes when targeting slightly more plastic binding sites. The pseudorotation of the five-membered ring provides just enough flexibility for an induced fit, balancing the benefits of 3D Fsp3 character with the structural compliance needed to avoid steric clashes.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis. URL:[1]

  • 1-Azaspiro[5.5]undecane | C10H19N | CID 573583 - PubChem - NIH. URL:[2]

  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem - NIH. URL:[3]

  • Total Synthesis of (−)-Histrionicotoxin through a Stereoselective Radical Translocation-Cyclization Reaction - ResearchGate. URL:[4]

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds and Early Pharmacokinetic Assessment In the landscape of modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds and Early Pharmacokinetic Assessment

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. Spirocyclic scaffolds, such as the 3-azaspiro[5.5]undecane core, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1][2] This structural sophistication can lead to significant improvements in potency, selectivity, and overall drug-like properties.[3]

The featured compound class, built around a tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate core, represents a promising area for therapeutic innovation. The tert-butoxycarbonyl (Boc) protecting group is a common feature in synthetic chemistry, often used to modulate lipophilicity and protect the secondary amine. However, the presence of this bulky group, alongside other modifications to the core scaffold, can profoundly impact a molecule's journey through the body.[4]

Therefore, a rigorous and early assessment of pharmacokinetic (PK) properties—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is not merely a regulatory checkpoint but a critical, data-driven step in the drug discovery cascade.[5] Understanding the PK profile of a series of analogs allows for the rational selection of candidates with the highest probability of success in later-stage development, saving invaluable time and resources.

This guide provides an in-depth comparison of the pharmacokinetic profiling of azaspiro[5.5]undecane analogs. As direct comparative data for the title compound series is not yet available in the public domain, we will utilize a case study approach with a closely related diazaspiro[5.5]undecane scaffold to illustrate the principles and interpretation of such data. We will also provide a comprehensive, field-proven protocol for conducting these essential studies.

Comparative Pharmacokinetic Analysis: A Case Study with Diazaspiro[5.5]undecane Analogs

To illustrate how structural modifications within a spirocyclic series influence pharmacokinetic behavior, we present data from a study on 1,9-diazaspiro[5.5]undecane derivatives investigated as Acetyl-CoA Carboxylase (ACC) inhibitors.[6] The compounds, 1j and 1k , were evaluated in an in vivo study in rats, providing a clear example of how subtle chemical changes can lead to divergent PK profiles.

Experimental Rationale: The decision to test these compounds via both intravenous (IV) and oral (PO) routes is fundamental. IV administration provides a direct measure of systemic clearance and volume of distribution, bypassing absorption barriers. Comparing the area under the curve (AUC) from oral administration to the AUC from IV administration allows for the calculation of absolute oral bioavailability (F%), a critical parameter for any orally administered drug.[7][8]

Table 1: Comparative Pharmacokinetic Parameters of Analogs 1j and 1k in Rats

ParameterCompound 1jCompound 1kSignificance in Drug Development
Oral Bioavailability (F) 71%Lower than 1jA high F% is desirable, indicating efficient absorption and minimal first-pass metabolism. 71% is excellent.
Cmax (at 5 mg/kg PO) 403 ng/mL-The maximum concentration achieved; must be within the therapeutic window (above efficacy, below toxicity).
AUC (at 5 mg/kg PO) 2070 ng·h/mL-Represents total drug exposure over time. A key indicator of overall efficacy and potential for toxicity.
Clearance (CL) (IV) 29 mL/min/kgBetter than 1jA measure of how quickly the drug is removed from the body. Moderate clearance is often ideal.
Volume of Distribution (Vd) 1.7 L/kgBetter than 1jIndicates the extent of drug distribution into tissues versus remaining in plasma. A higher Vd suggests broader tissue distribution.

Data sourced from a study on 1,9-diazaspiro[5.5]undecane derivatives.[6]

Interpretation and Causality:

  • Superior Bioavailability of Compound 1j: The 71% oral bioavailability of compound 1j is a standout feature, suggesting it is well-absorbed from the gastrointestinal tract and largely evades first-pass metabolism in the liver.[6] The "lower" bioavailability of 1k (exact value not provided but stated as lower) implies that its structural differences may render it more susceptible to metabolic enzymes or result in poorer absorption.

  • Favorable Clearance and Distribution: Compound 1j exhibits moderate systemic clearance, which is often a desirable trait.[6] Very low clearance can lead to drug accumulation and potential toxicity, while very high clearance may require frequent or high doses to maintain therapeutic concentrations. The volume of distribution of 1.7 L/kg suggests that the compound distributes effectively into tissues beyond the bloodstream.[6] The report that 1k showed "better" clearance and volume of distribution suggests it may be cleared more slowly and/or distribute more widely, which could be advantageous depending on the therapeutic target.[6]

This case study demonstrates that even within a closely related analog series, pharmacokinetic properties can vary significantly. Such comparative data is essential for establishing a robust Structure-Activity Relationship (SAR) and, just as importantly, a Structure-Property Relationship (SPR) to guide the design of the next generation of compounds.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a comprehensive procedure for determining the key pharmacokinetic parameters of a novel spirocyclic compound series in a rodent model. It is designed as a self-validating system, incorporating both IV and PO arms to allow for the determination of absolute bioavailability.

Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd), and absolute oral bioavailability of test compounds.

Materials:

  • Test compounds (e.g., Analogs A, B, C)

  • Vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling

  • Dosing syringes and gavage needles

  • K2-EDTA-coated microcentrifuge tubes

  • Centrifuge, pipettes, and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology
  • Animal Acclimation and Preparation:

    • House animals in an AAALAC-accredited facility for at least 3-5 days prior to the study to allow for acclimation.[5]

    • Fast animals overnight (approx. 12 hours) before dosing but allow free access to water. This is crucial for reducing variability in oral absorption.

    • On the day of the study, weigh each animal to ensure accurate dose calculation.

  • Dosing Administration (n=3-5 animals per group):

    • Intravenous (IV) Group: Administer the test compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein or a catheter. Record the exact time of administration. The IV dose provides the benchmark for 100% bioavailability.

    • Oral (PO) Group: Administer the test compound via oral gavage (e.g., 5 mg/kg). The higher oral dose accounts for expected incomplete bioavailability. Record the exact time of administration.

  • Serial Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points.

    • IV Group Suggested Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Suggested Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Causality: The early time points are critical for capturing the distribution phase and the true Cmax, while the later points are essential for accurately defining the elimination phase and calculating the terminal half-life.

    • Immediately transfer samples into K2-EDTA tubes and place them on ice.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis. This ensures the stability of the analyte.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Chromatographic Separation: Use a UPLC/HPLC system with a C18 column. A typical mobile phase would be (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a gradient elution.[9]

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the parent-to-fragment ion transitions for both the analyte and the internal standard to ensure sensitivity and selectivity.[10]

    • Quantification: Generate a standard curve by spiking known concentrations of the test compound into blank matrix (rat plasma). The concentration of the unknown samples is determined by interpolating their response ratio (analyte/internal standard) against this curve.

  • Pharmacokinetic Data Analysis:

    • Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data for each animal.[10]

    • Key Parameters Calculated:

      • Cmax and Tmax: Determined directly from the observed data.

      • AUClast: Calculated using the linear trapezoidal rule.[10]

      • AUCinf: Extrapolated to infinity using the terminal elimination rate constant (λz).

      • Terminal Half-life (t½): Calculated as 0.693 / λz.

      • Clearance (CL): Calculated as Dose_IV / AUCinf_IV.

      • Volume of Distribution (Vdss): Calculated from IV data.

      • Absolute Oral Bioavailability (F%): Calculated as (AUCinf_PO / AUCinf_IV) * (Dose_IV / Dose_PO) * 100.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the in vivo pharmacokinetic study described above.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical & Data Phase acclimation Animal Acclimation (3-5 Days) fasting Overnight Fasting (12 hours) acclimation->fasting dosing_iv IV Dosing (1 mg/kg) fasting->dosing_iv dosing_po PO Dosing (5 mg/kg) fasting->dosing_po sampling Serial Blood Sampling (0-24h) dosing_iv->sampling dosing_po->sampling processing Plasma Processing (Centrifugation) sampling->processing bioanalysis LC-MS/MS Bioanalysis (Quantification) processing->bioanalysis pk_analysis Non-Compartmental Analysis (NCA Software) bioanalysis->pk_analysis report PK Parameter Report (Cmax, AUC, F%, etc.) pk_analysis->report

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profiling of novel chemical entities like tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate analogs is a cornerstone of successful drug development. While direct comparative data for this specific series may be limited in the public literature, the principles and methodologies for its acquisition are well-established. By employing rigorous in vivo protocols, as detailed in this guide, and interpreting the resulting data within a comparative context, research teams can build a comprehensive understanding of a compound series' ADME profile.

The case study of the diazaspiro[5.5]undecane analogs clearly illustrates how minor structural changes can dramatically alter key parameters like oral bioavailability and clearance. This underscores the importance of generating such data for multiple analogs to establish clear structure-property relationships. This iterative process of design, synthesis, and testing is what ultimately guides a project toward a clinical candidate with a pharmacokinetic profile optimized for its intended therapeutic use.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • Various Authors. (2025). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. ResearchGate. [Link]

  • Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]

  • Symeres. (n.d.). In Vivo PK Screening Services. Retrieved March 23, 2026, from [Link]

  • Al-Hayali, M. A., & Al-Khafaji, N. Q. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1083–1108. [Link]

  • Matsumoto, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Lee, J., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]

  • Various Authors. (n.d.). Current diversity of [4.5.0] spirocyclic scaffolds. ResearchGate. [Link]

  • Stahl, W., et al. (2002). Bioavailability and metabolism. Molecular Aspects of Medicine, 23(1-3), 39-100. [Link]

  • White, A. D., et al. (n.d.). Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue. Organic & Biomolecular Chemistry. [Link]

  • Kiriyama, A., & Kitagishi, H. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. Journal of Health Science and Research. [Link]

  • Various Authors. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • Life Science Publishing. (2022). Japanese Pharmacology & Therapeutics (JPT) Vol.50 No.12 2022. [Link]

  • Gomes, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. [Link]

  • Sakagami, K., et al. (n.d.). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. ChEMBL. [Link]

  • Stahl, W., et al. (2002). Bioavailability and metabolism. Monash University Research Portal. [Link]

  • Mascher, H. (2013). PROFILES OF 250 COMMON DRUGS. pharm-analyt. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boc-Protected vs. Unprotected 8-Azaspiro[5.5]undecane

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The azaspiro[5.5]undecane framework is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[5.5]undecane framework is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. The strategic use of protecting groups is paramount in multi-step syntheses involving this core. Among the most utilized is the tert-butyloxycarbonyl (Boc) group, which masks the reactivity of the secondary amine. Monitoring the successful installation and removal of the Boc group is critical for synthetic success. This guide provides a detailed comparative analysis of the key spectroscopic signatures that differentiate 8-azaspiro[5.5]undecane from its N-Boc protected counterpart, tert-butyl 8-azaspiro[5.5]undecane-8-carboxylate. We will delve into the characteristic changes observed in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental data and underlying principles to empower researchers in their synthetic endeavors.

Introduction

Spirocyclic systems, particularly those containing nitrogen, are of immense interest in drug discovery due to their conformational rigidity and novel chemical space compared to traditional fused-ring systems. The 8-azaspiro[5.5]undecane moiety is a key building block for developing ligands for various biological targets. However, the secondary amine in the parent structure is a reactive nucleophile and a Brønsted-Lowry base, often requiring protection to prevent unwanted side reactions during synthesis.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. Its steric bulk and electronic properties render the protected amine unreactive under a wide range of conditions, yet it can be removed cleanly under acidic conditions.[1][2] The ability to unequivocally confirm the presence or absence of the Boc group via routine spectroscopic methods is therefore a fundamental requirement for process control and characterization. This guide serves as a practical reference for that purpose.

Spectroscopic Characterization: A Comparative Analysis

The addition of the Boc group (C₅H₉O₂) introduces 115.13 g/mol of mass and distinct electronic features that profoundly alter the spectroscopic properties of the parent amine.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the most immediate and striking evidence of Boc group installation. The key differentiator is the appearance of a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • Unprotected 8-Azaspiro[5.5]undecane:

    • The protons on the carbons alpha to the nitrogen (C7 and C9) typically appear as multiplets around 2.6-2.8 ppm .

    • The remaining cyclohexane ring protons (C1, C2, C3, C4, C5, C10, C11) produce a complex series of overlapping multiplets in the aliphatic region, generally between 1.2-1.8 ppm .

    • The amine proton (N-H) signal is often a broad singlet that can appear over a wide range and may exchange with D₂O.

  • Boc-Protected Azaspiro[5.5]undecane:

    • Boc Group Protons: A highly characteristic, sharp singlet appears at approximately 1.45 ppm , integrating to 9 protons. This is often the most unambiguous indicator of a successful protection reaction.

    • Alpha-Protons (C7, C9): Due to the electron-withdrawing nature of the carbamate carbonyl group, the alpha-protons are deshielded and shift downfield to around 3.3-3.5 ppm . This downfield shift is a crucial secondary confirmation.

    • Ring Protons: The remaining ring protons show more subtle shifts but remain in the 1.3-1.7 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers definitive proof of the Boc group's covalent attachment through the appearance of two new, characteristic carbon signals.

  • Unprotected 8-Azaspiro[5.5]undecane:

    • The spectrum shows signals corresponding to the spirocyclic carbon framework. The carbons alpha to the nitrogen (C7, C9) are typically found around 45-50 ppm .

    • The spirocyclic quaternary carbon (C6) is a key signal, often appearing around 35-40 ppm .

    • The remaining carbons of the rings appear in the 20-40 ppm range.

  • Boc-Protected Azaspiro[5.5]undecane:

    • Boc Carbonyl Carbon: A distinct signal appears in the downfield region, typically around 155 ppm , corresponding to the carbamate carbonyl (C=O).

    • Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group appears around 79-80 ppm .

    • Boc Methyl Carbons: A strong signal around 28.5 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.

    • Alpha-Carbons (C7, C9): These carbons experience a slight shift compared to the unprotected amine, often moving to the 40-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and powerful method to distinguish between the two compounds by focusing on the high-frequency region of the spectrum. The comparison hinges on the disappearance of the N-H stretch and the appearance of a strong C=O stretch.

  • Unprotected 8-Azaspiro[5.5]undecane:

    • N-H Stretch: A characteristic, moderately sharp absorption band is expected in the 3300-3400 cm⁻¹ region, typical for a secondary amine.

    • C-H Stretch: Aliphatic C-H stretching bands are observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹ ).

  • Boc-Protected Azaspiro[5.5]undecane:

    • N-H Stretch: The N-H stretching band is conspicuously absent .

    • C=O Stretch: A very strong, sharp absorption band appears at approximately 1680-1700 cm⁻¹ . This carbonyl stretch is the most prominent feature in the spectrum and serves as definitive evidence of the carbamate group.

    • C-H Stretch: Strong aliphatic C-H stretching bands remain, often appearing more intense due to the addition of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the change in molecular weight and reveals characteristic fragmentation patterns that are diagnostic for each structure.

  • Unprotected 8-Azaspiro[5.5]undecane:

    • Molecular Ion (M⁺): The molecular ion peak is observed at m/z 153 , corresponding to the molecular formula C₁₀H₁₉N.[3]

    • Fragmentation: The fragmentation pattern is typically dominated by the loss of alkyl fragments from the cyclohexane rings. A prominent peak is often seen at m/z 110.[3]

  • Boc-Protected Azaspiro[5.5]undecane:

    • Molecular Ion (M⁺): The molecular ion peak is observed at m/z 253 (C₁₅H₂₇NO₂). This peak may be weak or absent in Electron Ionization (EI) MS.

    • Characteristic Fragmentation: The Boc group exhibits highly predictable fragmentation pathways:

      • Loss of isobutylene (C₄H₈): A very common and often prominent fragment at [M-56]⁺ (m/z 197) .

      • Loss of the tert-butyl group (C₄H₉): A fragment at [M-57]⁺ (m/z 196) .

      • Loss of the entire Boc group (C₅H₉O₂): A fragment at [M-100]⁺ (m/z 153) , which corresponds to the mass of the parent amine.

      • A peak at m/z 57 corresponding to the tert-butyl cation ([C₄H₉]⁺) is almost always observed and is a strong indicator of the Boc group.

Experimental Data & Protocols

Comparative Data Summary Table
Spectroscopic FeatureUnprotected 8-Azaspiro[5.5]undecaneBoc-Protected Azaspiro[5.5]undecaneRationale for Change
Formula C₁₀H₁₉NC₁₅H₂₇NO₂Addition of Boc group (C₅H₈O₂)
MW 153.26 g/mol 253.38 g/mol Addition of Boc group
¹H NMR (δ, ppm)
tert-Butyl ProtonsN/A~1.45 (s, 9H)Characteristic signal of the Boc group.
α-Protons (to N)~2.6-2.8 (m)~3.3-3.5 (m)Deshielding by electron-withdrawing carbamate.
N-H ProtonBroad singletN/AAmine is converted to a carbamate (no N-H).
¹³C NMR (δ, ppm)
Carbamate C=ON/A~155Carbonyl carbon of the Boc group.
tert-Butyl CqN/A~79-80Quaternary carbon of the Boc group.
tert-Butyl CH₃N/A~28.5Methyl carbons of the Boc group.
IR (cm⁻¹)
N-H Stretch~3300-3400AbsentAmine is acylated.
C=O StretchAbsent~1680-1700 (strong)Carbamate carbonyl vibration.
MS (m/z)
Molecular Ion153253Change in molecular weight.
Key Fragments110197 ([M-56]⁺), 153 ([M-100]⁺), 57Characteristic fragmentation of the Boc group.
Detailed Experimental Protocols

Protocol 1: Boc Protection of 8-Azaspiro[5.5]undecane

  • Expertise & Experience: This protocol uses di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection. A mild base like triethylamine (Et₃N) is used to neutralize the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and easily removed.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 8-azaspiro[5.5]undecane (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add triethylamine (Et₃N, 1.2 eq). Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

G cluster_workflow Boc Protection Workflow amine 8-Azaspiro[5.5]undecane in DCM reagents (Boc)₂O, Et₃N 0 °C to RT amine->reagents 1. React workup Aqueous Workup (NaHCO₃, Brine) reagents->workup 2. Quench & Extract product Boc-Protected Product workup->product 3. Isolate

Caption: Workflow for Boc Protection.

Protocol 2: Boc Deprotection of tert-butyl 8-azaspiro[5.5]undecane-8-carboxylate

  • Trustworthiness: This protocol employs trifluoroacetic acid (TFA), a standard and highly reliable reagent for Boc cleavage.[4] The mechanism involves protonation of the carbonyl, followed by cleavage to form the stable tert-butyl cation, CO₂, and the protonated amine. The volatile nature of TFA and DCM simplifies product isolation.

  • Reaction Setup: Dissolve the Boc-protected azaspiro[5.5]undecane (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask with a stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq, typically 20-50% v/v) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. The deprotection is usually very rapid, often complete in 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous NaHCO₃ or a mild base like 4 M NaOH until the solution is basic (pH > 10). Extract the free amine product into an organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

G cluster_workflow Boc Deprotection Workflow boc_amine Boc-Protected Amine in DCM tfa TFA (Acid) 0 °C to RT boc_amine->tfa 1. Cleave neutralize Neutralization (Base) & Extraction tfa->neutralize 2. Neutralize product Deprotected Amine neutralize->product 3. Isolate

Caption: Workflow for Boc Deprotection.

Discussion & Mechanistic Insights

The observed spectroscopic shifts are a direct consequence of the electronic changes imposed on the nitrogen atom upon its conversion from a secondary amine to a carbamate.

  • Inductive and Resonance Effects: The carbonyl group of the carbamate is strongly electron-withdrawing. Through resonance, the nitrogen lone pair is delocalized into the C=O bond, reducing its electron density and basicity. This withdrawal of electron density deshields adjacent nuclei, causing the downfield shifts observed for the α-protons (C7, C9) in the ¹H NMR spectrum.

  • Anisotropy: The magnetic anisotropy of the C=O bond can also influence the chemical shifts of nearby protons, though the inductive effect is dominant for the α-protons.

  • Vibrational Modes: In IR spectroscopy, the change is absolute. The N-H bond and its associated stretching vibration are eliminated. They are replaced by the C=O bond of the carbamate, which has a large dipole moment, resulting in a very strong absorption band.

  • Mass Spectrometry Fragmentation: The stability of the tert-butyl cation is the driving force behind the characteristic fragmentation of the Boc group. Upon ionization, the molecule readily loses isobutylene or the entire Boc group to yield stabilized fragments.

G structure1 Unprotected Amine N-H α-Protons: ~2.7 ppm IR: ~3350 cm⁻¹ (N-H) structure2 Boc-Protected Amine N-Boc α-Protons: ~3.4 ppm IR: ~1690 cm⁻¹ (C=O) structure1->structure2 Boc Protection (Deshielding) structure2->structure1 Deprotection (Shielding)

Caption: Spectroscopic shifts upon protection.

Conclusion

The protection of 8-azaspiro[5.5]undecane with a Boc group induces a set of distinct and easily identifiable changes across all common spectroscopic techniques. In ¹H NMR, the appearance of the tert-butyl singlet and the downfield shift of the alpha-protons are key. In ¹³C NMR, the carbamate carbonyl and tert-butyl signals are definitive. IR spectroscopy provides a simple check for the disappearance of the N-H stretch and the appearance of the strong C=O stretch. Finally, mass spectrometry confirms the molecular weight change and shows a predictable fragmentation pattern. By understanding these spectroscopic signatures, researchers can confidently monitor their reactions, confirm product identity, and accelerate their synthetic programs.

References

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • PubChem. (n.d.). 1-Azaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Tanaka, K., et al. (2025).
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • NIST. (n.d.). 2,4,8,10-Tetraoxaspiro[5.5]undecane. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Butyl-1-azaspiro[5.5]undecan-8-ol. Retrieved from [Link]

  • Fujimoto, R. A., et al. (1989). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Chen, J., et al. (2016). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
  • Al-Rawashdeh, N. A., et al. (2024). 11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI.
  • Aprile, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Grygorenko, O. O., et al. (2019). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1782214-37-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1782214-37-2). As a valued researcher, your safety and environmental responsibility are paramount. This document is designed to provide procedural, step-by-step guidance to ensure the safe handling and disposal of this compound and its associated waste streams.

While a specific Safety Data Sheet (SDS) for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate was not available at the time of this writing, this guide is built upon established principles of chemical safety, regulatory guidelines from the Environmental Protection Agency (EPA), and hazard data from structurally similar compounds. It is imperative to consult the official SDS for this compound as soon as it becomes available and to follow all local, state, and federal regulations.

Part 1: Waste Characterization - A Proactive Approach to Safety

The foundation of safe disposal is a thorough understanding of the waste's potential hazards. Based on data from analogous compounds, such as tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate and tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate, we can anticipate a similar hazard profile.[1][2]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these potential hazards, all waste containing tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate must be treated as hazardous chemical waste.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following workflow outlines the critical steps for the safe disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate and its associated waste.

DisposalWorkflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Pickup A Solid Waste D Labeled, Compatible Solid Waste Container A->D B Liquid Waste (Aqueous) E Labeled, Compatible Aqueous Waste Container B->E C Liquid Waste (Organic Solvent) F Labeled, Compatible Organic Waste Container C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H Scheduled Waste Pickup by Environmental Health & Safety G->H

Caption: Disposal workflow for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate waste.

Step 1: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4][5] Do not mix incompatible waste streams.

  • Solid Waste:

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Unused or expired solid tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate.

    • Residue from wiped-down surfaces.

  • Liquid Waste (Aqueous):

    • Aqueous solutions containing the compound.

    • Rinsate from cleaning contaminated glassware (first rinse).

  • Liquid Waste (Organic Solvents):

    • Solutions of the compound in organic solvents.

    • Rinsate from cleaning contaminated glassware with organic solvents (first rinse).

Incompatibility Warning: Never mix acidic waste with basic waste. Avoid mixing organic solvents with strong oxidizers.

Step 2: Containerization - Secure and Compliant

The choice of waste container is critical for safe storage and transport.

Waste TypeRecommended ContainerKey Requirements
Solid Wide-mouth, screw-cap polyethylene or glass jar.Must have a tight-fitting lid.[6][7][8]
Liquid (Aqueous) Polyethylene or glass bottle with a screw cap.Ensure the container material is compatible with the aqueous solution.[6][7][8]
Liquid (Organic) Solvent-compatible polyethylene or glass bottle with a screw cap.The original reagent bottle, if clean and compatible, is an excellent choice.[6][7]

Container Labeling:

All waste containers must be labeled immediately upon the first addition of waste.[3][6][7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate" and any other chemical constituents.

  • The approximate concentration of each component.

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 3: Storage and Disposal - The Final Steps
  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

    • Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[9]

    • Keep waste containers securely closed except when adding waste.[3][6][7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not exceed the maximum allowable accumulation time for hazardous waste in your laboratory, typically 180 days.[10]

    • Never dispose of this chemical down the drain or in the regular trash.[9]

Part 3: Spill and Emergency Procedures

In the event of a spill, prioritize personal safety.

SpillResponse cluster_0 Immediate Actions cluster_1 Spill Assessment cluster_2 Response cluster_3 Decontamination & Disposal A Evacuate the immediate area B Alert nearby personnel A->B C If exposed, flush affected area with water for 15 minutes B->C D Assess the size and nature of the spill C->D E For small spills, use a chemical spill kit to absorb the material D->E Small Spill F For large spills, contact EHS immediately D->F Large Spill G Collect absorbed material in a labeled hazardous waste container E->G H Decontaminate the area G->H

Caption: Spill response workflow.

  • For skin or eye contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12][13]

  • For minor spills: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Use an absorbent material from a chemical spill kit to contain and clean up the spill. Place the absorbed material in a sealed, labeled hazardous waste container.

  • For major spills: Evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a safe and environmentally responsible research environment.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Storing Hazardous Waste In Your Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Chemical Waste Containers. Environment, Health & Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Environmental Health and Radiation Safety. Retrieved from [Link]

  • University of California, Irvine. (2025, September). Laboratory Hazardous Chemical Waste Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • University of Southern California. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). How to Prepare and Store Hazardous Waste. Environment, Health & Safety. Retrieved from [Link]

  • Safety Data Sheet. (2018, April 17). Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • USCKS. (n.d.). 1782214-37-2 tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. As a complex spirocyclic amine derivative, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate. As a complex spirocyclic amine derivative, this compound requires stringent safety measures to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal safety and experimental integrity.

Foundational Risk Assessment: Understanding the Hazard Profile

The primary hazards associated with this class of compounds are summarized below. The causality stems from the amine functionality, which can cause irritation, and the fine, potentially airborne nature of the solid compound.

Hazard ClassificationGHS Hazard StatementPotential Effects & Causality
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion could lead to systemic toxicity.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationThe amine group can be corrosive or irritating to the skin upon direct contact, leading to redness and inflammation.[1][2]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation, pain, and potential damage.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the dust or aerosol can irritate the respiratory tract, causing coughing and discomfort.[1][2]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The primary method for exposure control should always be robust engineering solutions. The rationale is to contain the chemical at its source, minimizing the potential for inhalation or contact.

  • Chemical Fume Hood : All handling of solid tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is critical to contain dust and vapors, preventing respiratory exposure.[1]

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[1]

  • Accessible Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant nitrile or neoprene glovesNitrile gloves are generally preferred for chemical protection against incidental contact.[4] Always inspect gloves for tears or holes before use. If contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly.[3]
Skin and Body Protection A flame-retardant lab coat, full-length pants, and closed-toe shoesA lab coat protects against incidental skin contact.[3][4] Closed-toe shoes are a minimum requirement in any laboratory setting to protect from spills.
Respiratory Protection A NIOSH/MSHA-approved respiratorA respirator is necessary if dusts are generated, such as during weighing or transfers, especially if engineering controls are insufficient.[5] The specific type (e.g., N95 for particulates or a half-face respirator with appropriate cartridges) should be determined by a formal hazard assessment.[4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and steps outline the process from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS of Analog prep_ppe Gather All Required PPE prep_sds->prep_ppe prep_eng Verify Fume Hood Operation prep_ppe->prep_eng don_ppe Don PPE prep_eng->don_ppe Proceed to Hood handle_chem Weigh & Transfer Chemical don_ppe->handle_chem cleanup Decontaminate Surfaces handle_chem->cleanup doff_ppe Doff PPE Correctly cleanup->doff_ppe Exit Hood wash Wash Hands Thoroughly doff_ppe->wash waste_chem Dispose of Chemical Waste wash->waste_chem Final Steps waste_ppe Dispose of Contaminated PPE waste_chem->waste_ppe

Caption: Workflow for Safe Handling of Azaspiro-undecane Derivatives.

Step-by-Step Handling Procedures:

  • Preparation : Before beginning work, review this guide and the SDS of a structural analog.[3] Ensure the chemical fume hood is operational and all necessary PPE is available.

  • Donning PPE : Put on all required PPE before entering the designated handling area. This includes a lab coat, safety goggles, face shield, and appropriate gloves.

  • Chemical Handling :

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[1][3]

    • Use non-sparking tools for transfers.

    • Keep the container tightly closed when not in use.[1][6]

  • Decontamination : After handling, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Response Plan

In Case of Exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[7]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] If irritation persists, seek medical attention.

  • Inhalation : Move the affected individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[1]

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[6]

  • Clean the spill area thoroughly with soap and water.[7]

  • Prevent spilled material from entering drains or waterways.[1][8]

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Chemical Waste : Dispose of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate and any solutions containing it as hazardous waste.[7] Do not mix with other waste streams. All disposal practices must comply with local, state, and federal regulations.[7]

  • Contaminated Materials : All disposable PPE (gloves, etc.) and materials used to clean up spills must be placed in a sealed, labeled bag and disposed of as hazardous waste.[7]

  • Containers : Handle uncleaned, empty containers as you would the product itself.

By implementing these comprehensive engineering controls, PPE protocols, and operational workflows, researchers can confidently and safely handle tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate, ensuring both personal well-being and the integrity of their scientific work.

References

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  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • U.S. EPA. (2025, September 12). Personal Protective Equipment.
  • PK-Scientific. (2022, February 9). tert-Butyl 1-〔[(benzyloxy)carbonyl]amino〕-6-azaspiro[2.5]octane-6-carboxylate.
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
  • MedChemExpress. (2025, December 27). tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate-SDS.
  • AK Scientific, Inc. (n.d.). Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

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